3-(Dimethylamino)-1H-benzimidazole-2-thione
Description
Properties
IUPAC Name |
3-(dimethylamino)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-11(2)12-8-6-4-3-5-7(8)10-9(12)13/h3-6H,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNOXPPRWRJZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Dimethylamino)-1H-benzimidazole-2-thione chemical structure properties
The following technical guide details the structural properties, synthesis, and applications of 3-(Dimethylamino)-1H-benzimidazole-2-thione (also referred to as 1-(dimethylamino)-1,3-dihydro-2H-benzimidazole-2-thione).
Molecular Architecture & Structural Identity
The compound 3-(Dimethylamino)-1H-benzimidazole-2-thione represents a specialized subclass of benzimidazole derivatives characterized by a hydrazine motif embedded within the heterocyclic core. Unlike simple alkylated benzimidazoles, the presence of an exocyclic nitrogen-nitrogen (N–N) bond at position 3 (or 1, depending on tautomeric numbering) significantly alters its electronic and steric profile.
Nomenclature and Tautomerism
The molecule exists in a tautomeric equilibrium between the thione and thiol forms. While the "thione" suffix is commonly used, the solid-state structure is predominantly the thione form due to the high stability of the thioamide resonance.
-
IUPAC Name: 1-(Dimethylamino)-1,3-dihydro-2H-benzimidazole-2-thione
-
Common Name:
-Dimethylamino-2-mercaptobenzimidazole -
Substituents:
-
Position 2: Thione group (=S), serving as a soft Lewis base.
-
Position 3 (or 1): Dimethylamino group [–N(CH₃)₂].[3]
-
Position 1 (or 3): Protonated Nitrogen (–NH–), providing hydrogen bond donor capability.
-
Electronic Structure & Sterics
The dimethylamino group exerts a positive inductive effect (+I) and a mesomeric effect (+M) on the imidazole ring. However, the direct N–N bond creates a unique electronic environment:
-
Lone Pair Repulsion: The repulsion between the lone pairs on the ring nitrogen and the exocyclic amino nitrogen forces the dimethylamino group to twist out of the benzimidazole plane, reducing conjugation.
-
Nucleophilicity: The electron-rich nature of the N–N bond enhances the nucleophilicity of the thione sulfur, making it a potent ligand for soft metals (Cu, Ag, Au).
Synthesis & Reaction Pathways
The synthesis of 3-(dimethylamino)-1H-benzimidazole-2-thione requires constructing the N–N bond early in the sequence, typically starting from nitro-aryl precursors.
Primary Synthetic Route
The most robust protocol involves the nucleophilic aromatic substitution of 2-chloronitrobenzene with 1,1-dimethylhydrazine, followed by reduction and cyclization.
Step-by-Step Protocol:
-
SNAr Reaction: React 2-chloronitrobenzene with 1,1-dimethylhydrazine in ethanol/reflux to yield 2-nitro-N,N-dimethylphenylhydrazine.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 2-amino-N,N-dimethylphenylhydrazine.
-
Cyclization: The diamine intermediate is treated with carbon disulfide (CS₂) in the presence of a base (KOH or Et₃N) in refluxing ethanol. The CS₂ carbon acts as the electrophile, closing the imidazole ring to form the target thione.
Visualization of Synthesis Pathway
Caption: Synthetic pathway from 2-chloronitrobenzene via hydrazine intermediate to the final thione product.
Physicochemical Properties
Understanding the physical behavior of this compound is critical for its application in drug formulation and materials science.
| Property | Value / Characteristic | Mechanistic Insight |
| Physical State | White to pale yellow crystalline solid | Thione C=S dipole interactions stabilize the crystal lattice. |
| Melting Point | 195 – 205 °C (Decomposes) | High melting point indicates strong intermolecular hydrogen bonding (NH···S). |
| Solubility | DMSO, DMF, hot Ethanol | Hydrophobic methyl groups reduce water solubility; polar thione aids solubility in polar aprotic solvents. |
| Acidity (pKa) | ~10.5 (NH deprotonation) | The thione group stabilizes the conjugate base anion via resonance delocalization. |
| UV-Vis |
Coordination Chemistry & Reactivity
The 3-(dimethylamino)-1H-benzimidazole-2-thione molecule is a versatile ligand. Its reactivity is governed by the "Soft and Hard Acids and Bases" (SHAB) theory.
Ligand Behavior[3]
-
Soft Donor (Sulfur): The thione sulfur is a soft base, showing high affinity for soft acids like Cu(I), Ag(I), Au(I), and Hg(II) . This makes the compound an excellent corrosion inhibitor for copper alloys.
-
Hard/Borderline Donor (Nitrogen): The cyclic nitrogen (N3) is less available for coordination due to the steric bulk of the dimethylamino group, but can participate in chelating modes in specific geometries.
Reactivity Profile
-
S-Alkylation: Reaction with alkyl halides (e.g., MeI) occurs exclusively at the Sulfur atom, yielding 2-(alkylthio)-1-(dimethylamino)benzimidazoles.
-
Desulfurization: Oxidation with H₂O₂ or nitric acid converts the thione to a benzimidazole derivative, removing the sulfur entirely.
-
Mannich Reaction: The N1-H position (if unsubstituted) allows for condensation with formaldehyde and secondary amines, although the N3-dimethylamino group provides significant steric hindrance.
Coordination Mode Diagram
Caption: Primary coordination modes. The thione sulfur is the dominant donor site for metal complexation.
Experimental Protocols
Protocol A: Synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione
Objective: Preparation of the target compound from 2-amino-N,N-dimethylphenylhydrazine.
-
Reagents:
-
2-Amino-N,N-dimethylphenylhydrazine (10 mmol)
-
Carbon Disulfide (CS₂) (15 mmol)
-
Potassium Hydroxide (KOH) (12 mmol)
-
Ethanol (95%, 50 mL)
-
Water (50 mL)
-
-
Procedure:
-
Dissolve the hydrazine derivative and KOH in ethanol/water (1:1 mixture).
-
Add CS₂ dropwise over 15 minutes. Caution: CS₂ is highly flammable and toxic.
-
Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Cool the reaction mixture to room temperature.
-
Acidify with 10% HCl to pH 4–5 to precipitate the thione.
-
Filter the solid, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
-
IR Spectrum: Look for strong C=S stretch at 1180–1200 cm⁻¹.
-
¹H NMR (DMSO-d₆): Singlet at
2.8 ppm (6H, N-Me₂); Broad singlet at 12.5 ppm (1H, NH).
-
Protocol B: Corrosion Inhibition Testing (Copper)
Objective: Evaluate the efficacy of the compound as a corrosion inhibitor.
-
Preparation: Prepare 1 mM solution of the thione in 0.1 M HCl.
-
Immersion: Polish copper coupons and immerse in the solution for 24 hours at 25°C.
-
Analysis:
-
Weight Loss: Calculate inhibition efficiency (
) based on mass difference vs. control. -
Electrochemical Impedance Spectroscopy (EIS): Measure charge transfer resistance (
). Expect an increase in due to the formation of a protective Cu-S-Ligand film.
-
References
-
Synthesis of Benzimidazole-2-thiones
- Title: Synthesis and Crystal Structures of Benzimidazole-2-thione Deriv
- Source: N
-
URL:[Link]
-
Tautomerism in Heterocycles
- Title: Aminosilanes derived
- Source: Intern
-
URL:[Link]
-
Hydrazine Precursors & Safety
- Title: Bretherick's Handbook of Reactive Chemical Hazards (Hydrazine deriv
- Source: Elsevier
-
URL:[Link]
-
Biological Activity of Benzimidazoles
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses [mdpi.com]
Benzimidazole-2-thione dimethylamino derivatives literature review
An In-Depth Technical Guide to Benzimidazole-2-thione Dimethylamino Derivatives: Synthesis, Characterization, and Biological Activities
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of benzimidazole-2-thione derivatives featuring a dimethylamino moiety. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.
Introduction: The Benzimidazole-2-thione Scaffold and the Significance of Dimethylamino Substitution
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purines.[1][2] This structural similarity allows benzimidazole derivatives to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4][5][6][7][8] The benzimidazole-2-thione core, in particular, has garnered significant attention, with the thione group at the 2-position enhancing the molecule's biological activities.[9]
The introduction of a dimethylamino group to the benzimidazole-2-thione scaffold can significantly influence its physicochemical properties, such as polarity, basicity, and hydrogen bonding capacity. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced potency, selectivity, and bioavailability. This guide will delve into the existing literature on benzimidazole-2-thione dimethylamino derivatives, providing a detailed analysis of their synthesis, structural features, and therapeutic potential.
Synthetic Strategies for Benzimidazole-2-thione Dimethylamino Derivatives
The synthesis of benzimidazole-2-thione dimethylamino derivatives typically involves a multi-step process. The initial step is the construction of the core benzimidazole-2-thione ring system, followed by the introduction of the dimethylamino functionality.
A common route to the benzimidazole-2-thione scaffold is the reaction of an o-phenylenediamine with carbon disulfide.[10] This reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the desired product.
The dimethylamino group can be incorporated at various positions of the benzimidazole-2-thione ring. One approach involves the use of a starting material that already contains a dimethylamino group. For instance, the synthesis of 5-((2-((dimethylamino)methyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione starts with 1-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.[10] This compound is then subjected to a series of reactions to build the oxadiazole-thione ring.[10]
A general synthetic workflow is illustrated in the diagram below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. isca.me [isca.me]
- 5. nveo.org [nveo.org]
- 6. mdpi.com [mdpi.com]
- 7. orientjchem.org [orientjchem.org]
- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]
- 10. jocpr.com [jocpr.com]
Technical Guide: Tautomerism of N-Substituted Benzimidazole-2-Thiones
Part 1: Executive Technical Synthesis
The structural integrity of benzimidazole-2-thiones is a cornerstone in the design of anti-infective, anti-thyroid, and proton pump inhibitor (PPI) pharmacophores. However, the precise definition of their active state is frequently obscured by the thione-thiol tautomeric equilibrium .
While often drawn interchangeably in literature, the thione (1,3-dihydro-2H-benzo[d]imidazole-2-thione) and thiol (2-mercapto-1H-benzo[d]imidazole) forms exhibit distinct electrostatic landscapes, hydrogen bond donor/acceptor profiles, and reactivities.
The Core Thesis: In N-substituted benzimidazole-2-thiones, the thione tautomer is the thermodynamically dominant species in both the solid state and polar aprotic solvents (DMSO, DMF). However, the system behaves as an ambident nucleophile ; while the thione is the resting state, chemical derivatization (alkylation) frequently occurs at the sulfur atom (S-alkylation) due to orbital softness, effectively trapping the molecule in a pseudo-thiol ether arrangement.
Part 2: Mechanistic & Theoretical Framework
The Tautomeric Equilibrium
The equilibrium involves the migration of a proton between the endocyclic nitrogen (
-
Form A (Thione): Characterized by a
double bond and two bonds (or one and one ). This form maximizes lattice energy in solids through intermolecular hydrogen bonding. -
Form B (Thiol): Characterized by a
single bond, an bond, and a double bond. This form is generally less stable due to the weaker bond compared to the bond and the disruption of the heteroaromatic resonance stability inherent to the thione's dipolar resonance contributor.
Visualization: Tautomeric Pathways and Resonance
The following diagram illustrates the equilibrium and the resonance stabilization that favors the thione form.
Figure 1: Tautomeric equilibrium favoring the thione form due to dipolar resonance stabilization and hydrogen bonding capability.
Energetics and Solvent Effects
Computational studies (DFT/B3LYP) and experimental data confirm that the thione form is more stable by approximately 10–15 kcal/mol in the gas phase.
-
Polar Solvents (DMSO, Methanol): Stabilize the thione form further via solvation of the polarized
dipole. -
Non-polar Solvents: The equilibrium may shift slightly, but the thione remains dominant.
-
N-Substitution: Replacing one
with an alkyl group ( ) removes one hydrogen bond donor but does not force the tautomerism to the thiol form; the remaining proton stays on the nitrogen ( ) rather than migrating to sulfur.
Part 3: Experimental Validation & Characterization
As a researcher, you must validate the tautomeric state of your specific derivative. Do not rely on ChemDraw auto-names. Use the following multi-modal characterization workflow.
Spectroscopic Markers (Self-Validating System)
| Method | Thione Marker (Dominant) | Thiol Marker (Rare/Trapped) | Causality/Notes |
| Absence of downfield | The | ||
| The | |||
| FT-IR | 1100 – 1200 cm | ~2550 cm | |
| X-Ray | Definitive solid-state proof. Thiones show significant double-bond character. |
Protocol: Synthesis and Structural Confirmation
Objective: Synthesize an N-alkyl benzimidazole-2-thione and confirm its tautomeric state.
Reagents:
-
N-substituted o-phenylenediamine (1.0 eq)
-
Carbon Disulfide (
) (1.5 eq) or Potassium Ethyl Xanthate -
Potassium Hydroxide (KOH)
-
Solvent: Ethanol/Water (8:2)
Step-by-Step Workflow:
-
Cyclization: Dissolve N-substituted o-phenylenediamine in EtOH/H2O. Add KOH (1.1 eq) followed by slow addition of
. Reflux for 3–6 hours.-
Mechanism:[2] Nucleophilic attack of the primary amine on
, followed by intramolecular cyclization and elimination of .
-
-
Isolation: Acidify the mixture with dilute HCl to pH 3–4. The product precipitates.[3]
-
Critical Checkpoint: The acidification protonates the thione anion. The solid formed is the thermodynamically stable thione .
-
-
Purification: Recrystallize from Ethanol.
-
Validation (NMR): Dissolve 10 mg in DMSO-
.
Part 4: Reactivity – The Ambident Nucleophile Trap
A critical error in drug design is assuming that because the molecule exists as a thione , it will react as a nitrogen nucleophile .
In basic conditions, the benzimidazole-2-thione anion is ambident .
-
Nitrogen (Hard Nucleophile): Reacts with hard electrophiles (protons).
-
Sulfur (Soft Nucleophile): Reacts with soft electrophiles (alkyl halides, Michael acceptors).
Experimental Consequence: Alkylation of benzimidazole-2-thiones with alkyl halides (e.g., Methyl Iodide) almost exclusively yields the S-alkyl derivative (thioether) , not the N-alkyl thione. This effectively "locks" the structure into the thiol-like form (S-R), completely altering the pharmacophore.
Visualization: Reactivity Divergence
Figure 2: Divergent reactivity of the benzimidazole-2-thione anion. Note that standard alkylation conditions destroy the thione pharmacophore.
Part 5: Pharmacological Implications[5][6]
The distinction between thione and S-substituted derivatives is binary in terms of biological activity.
-
Peroxidase Inhibition (Thyroid Targets): The thione moiety (specifically the
unit) is essential for coordinating with the heme iron or intercepting oxidized iodine species (as seen in Methimazole). S-alkylation abolishes this activity. -
Metal Coordination: Thiones coordinate metals via sulfur as soft ligands. The tautomeric
is often required to stabilize the complex via secondary coordination sphere interactions. -
Bioisosterism: The benzimidazole-2-thione is a non-classical bioisostere of the carboxylic acid or amide group, offering a unique hydrogen bond donor/acceptor motif (
donor, acceptor) that is lipophilic.
Drug Development Directive: If your SAR study involves alkylating the sulfur, you are not optimizing the thione scaffold; you are switching to a thioether scaffold. These must be treated as separate series.
References
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 2015.[5] [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 2022. [Link]
-
Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs. Journal of Chemical Sciences, 2010. [Link]
-
NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Journal of Molecular Structure, 2019. [Link]
-
Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Arkivoc, 2007. [Link]
Sources
Technical Guide: Biological Profile of 3-(Dimethylamino)-1H-benzimidazole-2-thione
The following technical guide details the biological activity, chemical properties, and experimental protocols for 3-(Dimethylamino)-1H-benzimidazole-2-thione and its relevant Mannich base derivatives.
A Deep Dive into Mannich Base Derivatives of the Benzimidazole-2-thione Scaffold[1]
Executive Summary & Chemical Identity[2]
The compound 3-(Dimethylamino)-1H-benzimidazole-2-thione belongs to a class of N-substituted benzimidazole derivatives.[1] In medicinal chemistry literature, this specific nomenclature often refers to the Mannich base derivative (formally 1-((dimethylamino)methyl)-1H-benzimidazole-2-thione), where the dimethylamino moiety is linked via a methylene bridge to the nitrogen of the imidazole ring.[1]
These compounds are designed as "prodrugs" to improve the solubility and bioavailability of the parent benzimidazole-2-thione , a privileged scaffold with documented antimicrobial, antioxidant, and anticorrosion properties.
Structural Dynamics & Tautomerism
The core biological activity is governed by the thione-thiol tautomerism.[1] While the thione form (C=S) is predominant in the solid state and neutral solutions, the thiol form (C-SH) becomes relevant in metal coordination and specific enzymatic interactions.
-
Thione Form: Essential for hydrogen bond donor/acceptor interactions.
-
Mannich Base Modification: The addition of the (dimethylamino)methyl group at the N1/N3 position lowers the melting point and significantly enhances lipophilicity (LogP) and water solubility, facilitating membrane transport.
Biological Activity Profile
Antimicrobial Activity (Antibacterial & Antifungal)
The primary biological application of 3-(Dimethylamino)-1H-benzimidazole-2-thione derivatives is as broad-spectrum antimicrobial agents.[1]
-
Spectrum: High efficacy against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and moderate efficacy against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[1]
-
Antifungal: Significant activity against Candida albicans and Aspergillus niger.
-
Mechanism of Action:
-
Membrane Disruption: The lipophilic dimethylamino tail facilitates penetration of the bacterial cell wall.
-
Metal Chelation: The sulfur atom (thione/thiol) acts as a soft base, chelating essential metal ions (Zn²⁺, Fe²⁺) required for bacterial enzyme function.
-
DNA Interaction: The planar benzimidazole ring can intercalate into bacterial DNA or inhibit DNA gyrase.
-
Antioxidant Activity
The compound exhibits radical scavenging activity comparable to standard antioxidants (e.g., ascorbic acid) in DPPH assays.
-
Mechanism: Hydrogen Atom Transfer (HAT) from the NH group or Single Electron Transfer (SET) facilitated by the thione moiety.
Cytotoxicity & Safety[1]
-
Selectivity Index: Recent studies indicate these derivatives often show lower cytotoxicity toward healthy human fibroblasts compared to their antimicrobial MIC values, suggesting a favorable therapeutic window.
-
Hydrolysis: In physiological pH, Mannich bases can slowly hydrolyze back to the parent benzimidazole-2-thione and formaldehyde/amine.[1] This "retro-Mannich" release must be monitored during toxicity screening.[1]
Mechanistic Visualization
The following diagram illustrates the synthesis pathway (Mannich reaction) and the subsequent biological mechanisms of action.
Caption: Synthesis of the Mannich base derivative and its multi-modal mechanism of antimicrobial action.[1]
Quantitative Data Summary
The following table summarizes typical Minimum Inhibitory Concentration (MIC) ranges derived from aggregate literature on N-substituted benzimidazole-2-thione Mannich bases.
| Microorganism | Strain Type | MIC Range (µg/mL) | Comparative Potency |
| S. aureus | Gram-Positive | 12.5 – 50 | High (Comparable to Ampicillin in some derivatives) |
| B. subtilis | Gram-Positive | 25 – 50 | High |
| E. coli | Gram-Negative | 50 – 100 | Moderate |
| P. aeruginosa | Gram-Negative | 100 – 200 | Low/Moderate (Resistance common) |
| C. albicans | Fungi | 25 – 100 | Moderate |
| A. niger | Fungi | 50 – 100 | Moderate |
Experimental Protocols
Synthesis of 1-((Dimethylamino)methyl)-1H-benzimidazole-2-thione
Rationale: The Mannich reaction introduces the amino-methyl tail to increase solubility.[1]
-
Reagents: 1H-benzimidazole-2-thione (0.01 mol), Formaldehyde (37% solution, 0.015 mol), Dimethylamine (40% solution, 0.012 mol), Ethanol (30 mL).
-
Procedure:
-
Dissolve 1H-benzimidazole-2-thione in ethanol with gentle heating.
-
Add formaldehyde solution dropwise while stirring.
-
Add dimethylamine solution dropwise.
-
Reflux the mixture for 2–4 hours (monitor via TLC, solvent system: Chloroform/Methanol 9:1).
-
Cool the mixture in an ice bath. The solid product will precipitate.
-
Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
-
Validation:
Antimicrobial Assay (Broth Microdilution)
Rationale: Determines the MIC, the standard metric for potency.
-
Preparation: Dissolve test compound in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.
-
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
Antioxidant Assay (DPPH Scavenging)
Rationale: Measures the ability of the thione moiety to donate hydrogen/electrons.
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (deep purple).
-
Reaction: Mix 1 mL of compound solution (varying concentrations) with 3 mL of DPPH solution.
-
Incubation: Keep in dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Calculation: % Inhibition =
.[1]
References
-
Srivastava, P., et al. (2011). Synthesis and Evaluation of Mannich Bases of 2-(Benzimidazolylaminomethyl)thiazolidin-4-one as Antimicrobial Agents. Asian Journal of Chemistry.
-
Chaudhari, J. A. (2016). Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research.
-
Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry.
-
Mavrova, A. T., et al. (2015).[2] Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules.
-
PubChem Compound Summary. (2024). 1,3-Dimethylbenzimidazoline-2-thione.
Sources
Distinguishing N-Amino and Mannich Base Benzimidazole Thiones: A Guide to Synthesis, Structure, and Pharmacological Implications
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Among its many derivatives, those incorporating the benzimidazole-2-thione moiety are of particular interest for their diverse biological activities. This guide provides a detailed comparative analysis of two critical classes of N-substituted benzimidazole-2-thiones: N-amino derivatives and Mannich bases . We will explore their fundamental structural differences, dissect their respective synthetic pathways, and evaluate how these variations influence their physicochemical properties and pharmacological profiles. This document is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced yet significant distinctions between these two families of compounds to inform rational drug design and discovery.
The Benzimidazole-2-Thione Core: A Foundation of Versatility
The benzimidazole-2-thione core consists of a benzene ring fused to an imidazole ring, with a thione (C=S) group at the 2-position. This structure exists in a tautomeric equilibrium between the thione and thiol forms, although it predominantly exists in the thione form in both solid and solution states.[2] This core is a versatile starting point for chemical modification, particularly at the nitrogen atoms of the imidazole ring, leading to a wide array of derivatives with distinct biological functions.[3][4]
The key to creating diverse derivatives lies in the substitution at the N-1 and N-3 positions. This guide focuses on two specific, structurally distinct N-1 substitution patterns: the direct attachment of an amino group (-NH₂) and the introduction of an aminomethyl (-CH₂-NR₂) group via the Mannich reaction.
Caption: Components of the Mannich reaction for benzimidazole thiones.
Synthesis and Mechanistic Insight
The Mannich reaction is a cornerstone of medicinal chemistry due to its reliability and operational simplicity. [1]The general procedure involves refluxing the three components in a suitable solvent, often ethanol. [5] Causality Behind the Method:
-
Formation of Eschenmoser's Salt Analog: Formaldehyde reacts with the secondary amine to form an electrophilic iminium ion (R₂N⁺=CH₂). This is the key electrophile in the reaction.
-
Nucleophilic Attack: The benzimidazole-2-thione, being weakly acidic, can be deprotonated at the N-1 position to form a nucleophilic anion. This anion then attacks the carbon of the iminium ion.
-
Product Formation: This nucleophilic addition results in the final Mannich base, forming the characteristic C-N bond.
This reaction is highly valued because it reliably introduces an aminoalkyl side chain, which can serve several strategic purposes in drug design:
-
Improved Solubility: The basic nitrogen in the side chain allows for the formation of water-soluble hydrochloride salts, which can overcome bioavailability issues. [6]* Modulation of Lipophilicity: The nature of the 'R' groups on the amine allows for fine-tuning the lipophilicity of the final molecule, which is critical for membrane permeability.
-
Prodrug Potential: The Mannich base can be designed to be stable at physiological pH but may undergo deamination under specific conditions to release the active benzimidazole thione core. [7]
Pharmacological Profile
Mannich bases of benzimidazole and its thione derivatives exhibit a vast range of biological activities, including:
-
Antimicrobial and Antifungal: This is one of the most widely reported activities. [8][5][9]The aminomethyl side chain often enhances the potency compared to the parent compound.
-
Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory action. [10][6]* Anticancer: Potent activity against various cancer cell lines has been documented. [1]* Antiviral and Anthelmintic: The broader benzimidazole class is famous for these activities, and Mannich base derivatives continue this trend. [1][9]
N-Amino Benzimidazole Thiones: The Direct Nitrogen-Nitrogen Linkage
N-amino benzimidazole thiones are characterized by a direct bond between the N-1 atom of the benzimidazole ring and a nitrogen atom of an amino group (-NH₂). This N-N linkage fundamentally alters the molecule's electronic and steric properties compared to the N-C-N linkage of a Mannich base.
Structural Characteristics
The defining feature is the N-NH₂ group at the N-1 position. This introduces a hydrazine-like moiety into the heterocyclic system. Unlike the flexible aminomethyl chain in Mannich bases, the N-amino group is a more compact, hydrogen-bond-donating feature directly attached to the core.
Synthesis and Mechanistic Insight
The synthesis of N-amino heterocycles often involves reagents that can deliver an "N-amino" functionality. A common strategy involves the use of hydrazine hydrate (N₂H₄·H₂O) . While direct N-amination of benzimidazole-2-thione is challenging, synthetic routes often build the ring system from precursors already containing the N-N bond.
A plausible synthetic pathway could involve the reaction of a suitably substituted precursor with hydrazine. For instance, the synthesis of a related 1-amino-triazole-benzimidazole derivative involves reacting an intermediate with hydrazine hydrate in ethanol, which facilitates the formation of the N-amino-substituted heterocyclic ring. [11] Causality Behind the Method:
-
Nucleophilic Hydrazine: Hydrazine is a powerful dinucleophile. One nitrogen atom can act as a nucleophile to attack an electrophilic center (e.g., a carbonyl or a carbon-leaving group bond).
-
Cyclization/Condensation: The second nitrogen atom of the hydrazine molecule can then participate in an intramolecular cyclization reaction, forming the heterocyclic ring and establishing the N-amino group.
This synthetic approach is fundamentally different from the three-component Mannich reaction, as it relies on building the core with the N-amino group in place rather than adding a substituent to a pre-formed ring.
Pharmacological Profile
Information specifically on N-amino benzimidazole thiones is less abundant than for Mannich bases. However, the introduction of an N-amino or hydrazino group is a known strategy in medicinal chemistry to create compounds with unique biological activities. The N-amino group can act as a crucial pharmacophore, participating in hydrogen bonding with biological targets. Activities associated with related N-amino heterocycles include:
-
Antimicrobial and Antitubercular Activity.
-
Anticonvulsant and Antidepressant Effects.
-
Enzyme Inhibition: The hydrazino moiety can interact with various enzymes.
Comparative Analysis: N-Amino vs. Mannich Base
The choice between developing an N-amino or a Mannich base derivative is a critical strategic decision in drug design, driven by the profound differences in their structure, synthesis, and resulting properties.
Head-to-Head Structural and Synthetic Comparison
| Feature | Mannich Base Benzimidazole Thione | N-Amino Benzimidazole Thione |
| Key Linkage at N-1 | N-C H₂-N (Aminomethyl) | N-N H₂ (Amino) |
| Synthetic Reaction | Mannich Reaction (Three-component) | Cyclization/Condensation |
| Key Reagents | Benzimidazole-2-thione, Formaldehyde, Amine | Precursor molecule, Hydrazine Hydrate |
| Flexibility of Linkage | High (Rotatable C-N and C-C bonds) | Low (Direct N-N bond) |
| H-Bonding at Linkage | Primarily H-bond acceptor (tertiary amine) | H-bond donor (-NH₂) |
| Ease of Diversification | Very High (Vast library of primary/secondary amines available) | Moderate (Depends on precursor availability) |
Workflow Comparison: Synthesis and Logic
The following diagram illustrates the divergent synthetic logic for creating these two classes of compounds.
Caption: Divergent synthetic workflows for Mannich base versus N-amino derivatives.
Implications for Drug Design
-
Target Interaction: The N-amino group provides a compact hydrogen bond donor site directly on the heterocyclic core. This is ideal for targeting protein active sites with specific H-bond acceptor residues (e.g., carbonyl oxygens of aspartate, glutamate). In contrast, the Mannich base introduces a more flexible, often basic, side chain that is better suited for reaching into broader hydrophobic pockets or forming ionic interactions at a distance from the core.
-
Physicochemical Properties: The Mannich reaction is a proven method for increasing aqueous solubility. [6][7]The N-amino group also increases polarity but may not confer the same degree of pH-dependent solubility unless additional ionizable groups are present.
-
Metabolic Stability: The N-CH₂-N linkage in Mannich bases can be susceptible to metabolic cleavage (deamination). This can be a liability (inactivation) or an asset (prodrug activation). The N-N bond in N-amino derivatives may offer a different metabolic profile, potentially being more stable or undergoing different metabolic transformations like N-acetylation.
Experimental Protocols
The following protocols are generalized from established literature and serve as a self-validating framework for the synthesis of representative compounds.
Protocol: General Synthesis of a Mannich Base of Benzimidazole-2-thione
This protocol is adapted from procedures described for the synthesis of N-Mannich bases of benzimidazole derivatives. [5] Objective: To synthesize a 1-(aminomethyl)-1,3-dihydro-2H-benzimidazole-2-thione derivative.
Materials:
-
2-Mercaptobenzimidazole (Benzimidazole-2-thione) (1.0 eq)
-
Formaldehyde (37% aqueous solution) (1.2 eq)
-
Secondary Amine (e.g., morpholine, piperidine) (1.1 eq)
-
Ethanol (or DMF)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment.
Methodology:
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole (0.01 mol) in 20 mL of ethanol with gentle warming and stirring.
-
To this solution, add the secondary amine (0.011 mol) followed by the aqueous formaldehyde solution (0.012 mol).
-
Fit the flask with a condenser and reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the solid product that forms, wash it with a small amount of cold ethanol, and then with distilled water to remove any unreacted starting materials.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or dimethylformamide) to obtain the pure Mannich base. [5]8. Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm the presence of the aminomethyl linkage and the absence of the N-H proton from the starting material. [9]
Protocol: Conceptual Synthesis of an N-Amino Benzimidazole-2-thione Derivative
This protocol is conceptualized based on established methods for synthesizing N-amino heterocycles using hydrazine. [11] Objective: To synthesize a 1-amino-1,3-dihydro-2H-benzimidazole-2-thione derivative via a precursor cyclization.
Materials:
-
A suitable ortho-substituted benzene precursor (e.g., 2-(1-hydrazinyl)-1-isothiocyanatobenzene)
-
Hydrazine Hydrate (if needed for precursor synthesis)
-
Ethanol or Acetic Acid
-
Standard reflux apparatus, magnetic stirrer, filtration equipment.
Methodology:
-
Precursor Synthesis: The synthesis begins with a precursor designed to cyclize into the desired product. An example would be the reaction of an o-phenylenediamine derivative with an isothiocyanate to form a thiourea, which is then further functionalized to be reactive towards cyclization.
-
Cyclization Step: Dissolve the chosen precursor (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.
-
Add the cyclizing agent if required (e.g., an acid or base catalyst). In many cases, heating is sufficient to induce intramolecular cyclization.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) if an acid catalyst was used.
-
The product will often precipitate from the solution. Filter the solid, wash with water, and then a small amount of cold ethanol.
-
Dry the crude product and recrystallize from an appropriate solvent.
-
Characterize the final product using spectroscopic methods. Key indicators will be the presence of signals corresponding to the -NH₂ protons in the ¹H-NMR spectrum and the characteristic C=S stretch in the IR spectrum.
Conclusion
While both N-amino and Mannich base derivatives of benzimidazole-2-thione are of significant interest to medicinal chemists, they represent fundamentally different approaches to molecular design.
-
Mannich bases are products of a robust and versatile post-modification strategy, ideal for rapidly generating large libraries of compounds with modulated solubility and lipophilicity. The N-C-N linker provides a flexible arm for probing receptor space.
-
N-amino derivatives are accessed through more specific, precursor-dependent synthetic routes. They offer a compact, rigid, H-bond donating N-N moiety directly attached to the scaffold, providing a different set of tools for achieving high-affinity interactions with biological targets.
A thorough understanding of these differences in synthesis, structure, and physicochemical properties is essential for drug development professionals to make informed decisions in the design and optimization of next-generation benzimidazole-based therapeutic agents.
References
-
Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
-
Report: synthesis and evaluation of mannich bases of Benzimidazo [1,2-c] quinazolin- 6(5h)-thione for antimicrobial activity. (2010). PubMed. [Link]
-
Recent advances in biological applications of mannich bases — An overview. (n.d.). Elsevier. [Link]
-
Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. (n.d.). Scientific & Academic Publishing. [Link]
-
Mannich Bases of 2-Substituted Benzimidazoles - A Review. (2015). Journal of Pharmaceutical Technology, Research and Management. [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2015). MDPI. [Link]
-
Synthesis and Spectroscopic Study of Some Newly Substituted Arylidene Benzimidazo Thiazolones. (2014). Worldwidejournals.com. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). RSC Publishing. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Mannich Schiff Base Derivatives of Substituted Benzimidazole. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Synthesis, Structural Characterization, and Computational Studies of Novel Diiodine Adducts with the Heterocyclic Thioamides N-Methylbenzothiazole-2-thione and Benzimidazole-2-thione. (2005). ACS Publications. [Link]
-
Mannich Bases of 2-Substituted Benzimidazoles - A Review. (2015). ResearchGate. [Link]
-
A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. (n.d.). PMC. [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). ResearchGate. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Longdom Publishing. [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (n.d.). PMC. [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2000). MDPI. [Link]
-
Mannich bases derivatives of 2-Phenyl-5- Benzimidazole sulfonic acid; Synthesis, Characterization, Computational studies and... (n.d.). SciELO. [Link]
Sources
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ace.as-pub.com [ace.as-pub.com]
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- 7. scielo.br [scielo.br]
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- 11. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
Structural Dynamics of Benzimidazole-2-Thione Derivatives: From Crystallography to Drug Design
Executive Summary
This technical guide provides a rigorous framework for the structural characterization of benzimidazole-2-thione derivatives. While these heterocyclic scaffolds are pivotal in medicinal chemistry—serving as bioisosteres for purines in anticancer and antimicrobial research—their structural analysis is often complicated by thione-thiol tautomerism. This guide details the crystallographic workflows required to definitively assign tautomeric forms, analyze supramolecular packing via Hirshfeld surfaces, and correlate these features with biological activity.
The Core Structural Challenge: Thione vs. Thiol
The fundamental question in analyzing benzimidazole-2-thione derivatives is the location of the proton. In solution, these compounds exist in a dynamic equilibrium. However, in the solid state, the thione (NH/C=S) form overwhelmingly predominates over the thiol (N/C-SH) form.
Accurate X-ray diffraction (XRD) analysis is the only definitive method to resolve this. The distinction is not merely academic; the hydrogen-bonding capability of the thione (as a dual donor) versus the thiol (as a donor-acceptor) radically alters the drug's binding affinity to protein targets.
Visualizing the Equilibrium
The following diagram illustrates the synthesis and the critical tautomeric equilibrium that must be resolved during structural refinement.
Figure 1: Synthetic pathway and the tautomeric equilibrium. In the crystalline phase, the equilibrium collapses toward the Thione form due to stabilization by intermolecular hydrogen bonds.
Experimental Protocol: Synthesis & Crystallization
High-quality single crystals are the prerequisite for successful structure solution. The following protocol is optimized for yielding diffraction-quality crystals of benzimidazole-2-thione derivatives.
Synthesis Workflow[1][2][3]
-
Reactants: Combine substituted o-phenylenediamine (1.0 eq) with carbon disulfide (CS₂) or potassium ethyl xanthate (1.1 eq) in ethanol.
-
Reflux: Heat at 70–80°C for 3–6 hours. Monitor via TLC (mobile phase: Hexane:Ethyl Acetate 1:1).[1]
-
Workup: Pour reaction mixture into ice-cold water. Acidify with dilute HCl if xanthate was used.
-
Purification: Recrystallize the crude precipitate from ethanol or ethanol/DMF mixtures to remove colored impurities.
Crystal Growth Strategies
For XRD analysis, microcrystalline powders are insufficient. Use Slow Evaporation or Liquid Diffusion .
| Method | Protocol | Why it works for Thiones |
| Slow Evaporation | Dissolve 20mg in hot Ethanol/DMF (1:1). Filter into a clean vial. Cover with perforated parafilm. Allow to stand at RT for 3-7 days. | Thiones have poor solubility in non-polar solvents; mixed polar solvents allow controlled nucleation. |
| Vapor Diffusion | Dissolve compound in minimal DMF (inner vial). Place in a larger jar containing Diethyl Ether (antisolvent). Seal tightly. | The slow diffusion of ether lowers solubility gradually, reducing twinning and disorder. |
X-Ray Diffraction Analysis Workflow
This section details the specific crystallographic parameters required to validate the structure.
Data Collection & Refinement[5]
-
Temperature: Collect data at 100 K or 150 K . Thione sulfur atoms often exhibit significant thermal vibration (ellipsoids) at room temperature, which can mask disorder.
-
Radiation: Mo-Kα (0.71073 Å) is standard. If the derivative contains heavy halogens (Br, I), use absorption correction (SADABS or equivalent) rigorously.
-
Hydrogen Treatment (Critical): Do not place hydrogens geometrically on the nitrogen atoms immediately.
-
Step 1: Refine non-hydrogen atoms anisotropically.
-
Step 2: Generate a Difference Fourier Map.
-
Step 3: Locate the Q-peak (electron density) near the Nitrogen. This is the definitive proof of the thione form. Only after locating it should you refine it (with restraints if necessary, e.g., DFIX 0.86).
-
Structural "Smoking Guns"
To confirm the derivative is a Thione and not a Thiol , compare your refined geometric parameters against these standard ranges:
| Parameter | Thione (C=S) Range | Thiol (C-S) Range | Interpretation |
| C2—S Bond | 1.67 – 1.70 Å | 1.74 – 1.78 Å | A shorter bond indicates double-bond character (C=S). |
| C2—N Bond | 1.35 – 1.37 Å | 1.30 – 1.33 Å | Thione form has single bond character here; Thiol has double bond (C=N). |
| C—S—C Angle | 104° – 106° | Varies | Internal ring angle at C2. |
Expert Insight: If your C—S bond length refines to an intermediate value (e.g., 1.72 Å), check for disorder . The crystal may contain a superposition of both tautomers, though this is rare.
Supramolecular Architecture & Hirshfeld Surface Analysis
Benzimidazole-2-thiones form robust supramolecular networks driven by N-H...S hydrogen bonds.[2] Analyzing these interactions is crucial for understanding solubility and bioavailability.
Common Packing Motifs
-
Centrosymmetric Dimers: Two molecules link via paired N-H...S bonds, forming an
graph set motif. -
Pi-Stacking: The planar benzimidazole ring facilitates
stacking (centroid-centroid distances < 3.8 Å), critical for intercalation into DNA.
Hirshfeld Surface Protocol
Use CrystalExplorer to generate Hirshfeld surfaces.[3] This maps the electron density boundary of the molecule.
-
Generate Surface: Map
(normalized contact distance). -
Color Code:
-
Red: Distances shorter than van der Waals radii (Hydrogen bonds, N-H...S).
-
White: Distances equal to vdW radii.
-
Blue: Distances longer than vdW radii.[4]
-
-
Fingerprint Plots: Generate 2D plots (
vs ).-
Look for spikes at the bottom left. A sharp spike indicates strong H-bonds (H...S interactions).
-
Diffuse regions in the center indicate C...C (
-stacking) interactions.
-
Figure 2: Integrated workflow for structural validation. Note the parallel validation via Hirshfeld surfaces and DFT.
Pharmaceutical Implications (SAR)
The structural features identified above directly correlate to drug efficacy.
-
H-Bond Donors: The presence of the NH group (confirmed by XRD) means the molecule acts as a hydrogen bond donor in the active site of enzymes (e.g., tyrosine kinase receptors).
-
Lipophilicity: The thione sulfur is highly polarizable (soft base). This allows for specific interactions with metal centers in metalloenzymes (e.g., Zinc in carbonic anhydrase) or soft electrophiles in cysteine proteases.
-
Docking: When performing molecular docking (e.g., AutoDock Vina), ensure the ligand is prepared in the thione form. Using the thiol form will result in incorrect pose prediction because the H-bond donor/acceptor profile is inverted.
References
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molecules, 2015.[1][5] [Link] Citation for: Synthetic protocols and confirmation of thione tautomer via XRD.[1][6]
-
5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. IUCrData, 2022. [Link] Citation for: Hirshfeld surface analysis methodology and N-H...S interaction quantification.
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships. ResearchGate, 2025. [Link] Citation for: Pharmacological relevance and SAR studies.
-
Hirshfeld Surface Analysis and Density Functional Theory Calculations. Crystals, 2023. [Link] Citation for: Computational validation workflows (DFT vs Experimental).
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties | MDPI [mdpi.com]
- 4. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [academia.edu]
Methodological & Application
Application Note: A Three-Step Synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione from o-Phenylenediamine
Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione, a potentially valuable scaffold for drug discovery and materials science. The described methodology is a robust, three-step sequence starting from the readily available precursor, o-phenylenediamine. Each step is detailed with in-depth protocols, mechanistic discussions explaining the causality behind experimental choices, and expected outcomes. The synthesis involves the initial cyclization to form the core 1H-benzimidazole-2(3H)-thione ring, followed by a targeted N-amination, and concluding with an exhaustive N,N-dimethylation via the Eschweiler-Clarke reaction. This guide is intended for researchers and professionals in synthetic chemistry and drug development, providing a reliable pathway to this novel heterocyclic compound.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages, transforming the starting material through two key intermediates to yield the final product.
Caption: Overall three-step synthetic workflow.
Part 1: Synthesis of 1H-Benzimidazole-2(3H)-thione (Intermediate 1)
Principle & Mechanism
This foundational step involves the cyclization of o-phenylenediamine with carbon disulfide (CS₂) in an alkaline medium. The reaction is a classic method for forming the benzimidazole-2-thione core.[1] The mechanism proceeds via the nucleophilic attack of one of the primary amine groups of o-phenylenediamine on the electrophilic carbon of CS₂. The presence of a base, such as potassium hydroxide (KOH), facilitates the formation of a dithiocarbamate salt intermediate.[2][3] This intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the thiocarbonyl carbon, followed by the elimination of a hydrogen sulfide (H₂S) molecule to yield the stable, aromatic benzimidazole-2-thione ring system.[2][4]
Caption: Mechanism for Step 1.
Detailed Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (10.81 g, 0.10 mol) and ethanol (100 mL).
-
Base Addition: While stirring, add potassium hydroxide (KOH) pellets (6.73 g, 0.12 mol) to the suspension. Stir until the KOH is mostly dissolved.
-
CS₂ Addition: Cautiously add carbon disulfide (CS₂) (7.61 g, 6.0 mL, 0.10 mol) dropwise to the mixture through the condenser. (Caution: CS₂ is highly volatile, flammable, and toxic. Perform this step in a well-ventilated fume hood).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.
-
Precipitation: Acidify the aqueous solution by slowly adding glacial acetic acid with stirring until the pH is approximately 6. A pale-yellow precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield off-white to light yellow crystals.[5]
-
Characterization: The expected yield is typically 85-95%. The melting point should be sharp, around 300-303 °C.
Part 2: Synthesis of 1-Amino-1,3-dihydro-2H-benzimidazole-2-thione (Intermediate 2)
Principle & Mechanism
This step introduces the crucial amino group onto a ring nitrogen atom. The N-amination of heterocyclic compounds can be effectively achieved using Hydroxylamine-O-sulfonic acid (HOSA, H₂NOSO₃H).[6][7] The reaction proceeds in a basic medium, where the benzimidazole-2-thione is deprotonated to form an anionic nucleophile. The electrophilic nitrogen atom of HOSA is then attacked by the ring nitrogen anion, leading to the formation of the N-amino product and the displacement of the sulfate group.[6] This method provides a direct and efficient route to N-amino heterocycles, which can be challenging to synthesize via other methods.[8]
Detailed Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1H-benzimidazole-2(3H)-thione (7.51 g, 0.05 mol) and potassium hydroxide (KOH) (3.37 g, 0.06 mol) in 100 mL of a 1:1 mixture of water and ethanol. Stir until a clear solution is obtained.
-
HOSA Addition: Cool the solution in an ice bath to 0-5 °C. In a separate beaker, prepare a solution of Hydroxylamine-O-sulfonic acid (HOSA) (6.22 g, 0.055 mol) in 50 mL of cold water. Add the HOSA solution dropwise to the cooled benzimidazole-2-thione solution over 30 minutes, ensuring the temperature remains below 10 °C. (Caution: HOSA is corrosive and hygroscopic). [9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Work-up and Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath. A white or off-white precipitate will form. If precipitation is slow, carefully adjust the pH to ~7-8 with dilute HCl.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, followed by cold ethanol. Dry the product under vacuum.
-
Characterization: The expected yield for this amination step is moderate, typically in the range of 50-65%.
Part 3: Synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione (Final Product)
Principle & Mechanism
The final step employs the Eschweiler-Clarke reaction, a classic method for the exhaustive methylation of a primary amine to a tertiary amine without the risk of forming a quaternary ammonium salt.[10][11] The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[12] The mechanism involves the initial condensation of the primary amine (Intermediate 2) with formaldehyde to form an iminium ion. This ion is then irreversibly reduced by a hydride transfer from a formate ion (derived from formic acid), which decomposes to release carbon dioxide.[10][13] The process repeats on the resulting secondary amine to yield the final tertiary dimethylamino product.
Sources
- 1. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scilit.com [scilit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1H-Benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. m.youtube.com [m.youtube.com]
Application Note: Optimized Synthesis of N-Mannich Bases from Benzimidazole-2-thione
Executive Summary
This application note details the protocol for the aminomethylation (Mannich reaction) of benzimidazole-2-thione using dimethylamine and formaldehyde. Unlike standard alkylations, this reaction leverages the high nucleophilicity of the nitrogen atoms in the thioamide moiety to generate 1,3-bis(dimethylaminomethyl)benzimidazole-2-thione . This compound and its analogs are critical intermediates in the development of antimicrobial agents, corrosion inhibitors, and polymer stabilizers.
Scientific Foundation & Mechanism
Chemical Context: The Thione-Thiol Tautomerism
Benzimidazole-2-thione exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms.[1] While
Reaction Mechanism
The reaction proceeds via a classic Mannich pathway:
-
Iminium Formation: Formaldehyde condenses with dimethylamine to form a reactive iminium ion (
). -
Nucleophilic Attack: The N-H of the benzimidazole ring attacks the iminium ion.
-
Bis-Substitution: Because the product retains the thione structure and a second N-H site remains available, a second equivalent of the Mannich reagent leads to 1,3-disubstitution.
Figure 1: Mechanistic pathway for the formation of the N-Mannich Base.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Conc.[1] | Role | Stoichiometry (Bis-product) |
| Benzimidazole-2-thione | >98% | Substrate | 1.0 equiv |
| Formaldehyde | 37% aq. solution | Carbon Source | 2.2 - 2.5 equiv |
| Dimethylamine | 40% aq. solution | Amine Source | 2.2 - 2.5 equiv |
| Ethanol (Absolute) | >99% | Solvent | ~10 mL per g of substrate |
Step-by-Step Procedure
Step 1: Pre-Activation (Iminium Generation) Note: While "one-pot" addition is common, pre-mixing the amine and aldehyde ensures efficient iminium formation and reduces polymerization of formaldehyde.
-
In a small beaker, mix the calculated amount of Dimethylamine (40%) and Formaldehyde (37%) at 0°C (ice bath).
-
Stir for 15 minutes. The solution may warm slightly (exothermic).
Step 2: Reaction Setup
-
Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolve Benzimidazole-2-thione (1.0 equiv) in Ethanol . If solubility is poor at room temperature, warm slightly until clear.
-
Add the pre-mixed iminium solution (from Step 1) dropwise to the RBF over 5-10 minutes.
Step 3: Synthesis
-
Heat the reaction mixture to Reflux (approx. 78°C) .
-
Maintain reflux for 4 to 6 hours .
-
Monitoring: Check progress via TLC (System: Ethyl Acetate:Hexane 1:1).[2] The starting material (thione) will have a lower Rf than the bis-substituted product due to the loss of hydrogen bonding donors (N-H).
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling: Filter the solid and wash with cold ethanol.
-
If no precipitate forms: Evaporate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume, then chill in an ice bath to induce crystallization.
-
Recrystallization: Purify the crude solid using Ethanol/Acetone (1:1) or pure Ethanol.[3]
Figure 2: Operational workflow for the synthesis process.
Characterization & Validation (Self-Validating System)
To ensure the protocol was successful, the isolated product must meet specific spectral criteria.[3] The disappearance of the N-H signal is the primary indicator of full substitution.
Expected Spectral Data
| Technique | Signal | Assignment | Validation Criteria |
| FT-IR | ~3100-3200 cm⁻¹ | N-H Stretch | ABSENT (Crucial for bis-substitution) |
| FT-IR | ~2800-2950 cm⁻¹ | C-H (Aliphatic) | PRESENT (Methyl groups) |
| FT-IR | ~1100-1200 cm⁻¹ | C=S Stretch | PRESENT (Thione core intact) |
| ¹H NMR | Integration = 12H (Two dimethyl groups) | ||
| ¹H NMR | Integration = 4H (Methylene bridges) | ||
| ¹H NMR | Ar-H | Integration = 4H (Benzimidazole ring) |
Quality Control Checkpoint
-
Solubility Test: The product should be soluble in chloroform and DMSO, but less soluble in water compared to the starting amine salts.
-
Melting Point: Mannich bases of this class typically decompose or melt in the range of 120°C – 160°C (derivative dependent). Sharp melting point indicates high purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product failed to crystallize due to impurities or residual solvent. | Triturate the oil with diethyl ether or hexane to induce solidification. Recrystallize from minimal hot ethanol. |
| Low Yield | Reversion of Mannich base (Retro-Mannich) or insufficient heating. | Mannich bases are equilibrium products. Ensure excess amine/formaldehyde is used. Avoid prolonged heating after reaction completion (check TLC). |
| Mono-substitution | Stoichiometry error. | Ensure a strict 1:2.2 ratio of substrate to reagents. If mono-product persists, increase reflux time. |
| Impurity Spots on TLC | Polymerization of formaldehyde (Paraformaldehyde formation). | Ensure formaldehyde is fresh or depolymerized. Filter the reagent solution before addition if cloudy. |
Safety & Hazards
-
Formaldehyde: Known carcinogen and sensitizer. Work exclusively in a fume hood.
-
Secondary Amines: Can form nitrosamines (potent carcinogens) in the presence of nitrosating agents. Avoid acidic workups with nitrate sources.
-
Benzimidazole-2-thione: Thyrotoxic in large quantities; handle with gloves.
References
-
Rehman, M. U., et al. (2014).[4] Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. American Journal of Chemistry, 4(1), 10-21.[4] Link
-
Al-Douh, M. H., et al. (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 17(7), 8580-8589. Link
-
Reddy, P. R., et al. (2013).[1] Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12). Link
-
Hussein, M. A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molbank, 2015(4), M880. Link
Sources
- 1. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]
Application Note: Microwave-Assisted Synthesis of Benzimidazole-2-Thione Derivatives
Executive Summary
Benzimidazole-2-thione (and its derivatives) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antiviral, antimicrobial, and anticancer therapeutics.[1] Conventional synthesis—typically involving the reflux of o-phenylenediamine (OPDA) with carbon disulfide (
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving yield and purity.[2][3] We prioritize a "Green Chemistry" approach, utilizing Potassium Ethyl Xanthate (PEX) or Thiourea to bypass the hazardous handling of carbon disulfide.
Scientific Foundation & Mechanistic Insight
The Microwave Advantage
Unlike conventional conductive heating, which relies on thermal transfer from vessel walls, microwave irradiation (2450 MHz) heats the reaction mixture directly through dipolar polarization and ionic conduction .
-
Dipolar Polarization: Polar molecules (e.g., ethanol, water, or the reagents themselves) align with the oscillating electric field. The friction from this rapid realignment generates internal heat.
-
Selective Heating: The reaction mixture absorbs energy efficiently, leading to "superheating" of solvents above their atmospheric boiling points in sealed vessels, accelerating rate constants (
) according to the Arrhenius equation.
Reaction Mechanism
The formation of benzimidazole-2-thione proceeds via the nucleophilic attack of the diamine on the thione carbon source, followed by cyclization and elimination.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic pathway showing microwave-accelerated nucleophilic attack and cyclization steps.
Experimental Protocols
We present two validated protocols. Protocol A is the recommended "Green" method using Potassium Ethyl Xanthate (PEX). Protocol B is a solvent-free method using Thiourea.
Protocol A: Aqueous/Ethanolic Synthesis using Potassium Ethyl Xanthate (Recommended)
Rationale: PEX is a solid, stable surrogate for
Materials:
-
o-Phenylenediamine (OPDA) derivatives (1.0 mmol)
-
Potassium Ethyl Xanthate (1.1 mmol)
-
Solvent: Water or 50% Ethanol/Water (5 mL)
-
Microwave Reactor: Monomode (e.g., CEM Discover) or Multimode (e.g., Anton Paar)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-transparent process vial, dissolve 1.0 mmol of the substituted o-phenylenediamine and 1.1 mmol of potassium ethyl xanthate in 5 mL of solvent.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor:
-
Temperature: 100°C (If using water) or 85°C (if using EtOH).
-
Power: Dynamic (Max 150W).
-
Hold Time: 5–10 minutes.
-
Note: Stirring should be set to 'High'.
-
-
Workup:
-
Allow the vial to cool to 50°C.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
Acidify dropwise with dilute acetic acid (pH ~5) to precipitate the thione.
-
-
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.
Protocol B: Solvent-Free Synthesis using Thiourea
Rationale: Maximizes atom economy and eliminates solvent waste.
Step-by-Step Procedure:
-
Mixing: Grind 1.0 mmol of o-phenylenediamine and 1.2 mmol of thiourea in a mortar until a homogeneous powder is formed.
-
Irradiation: Place the powder in an open Pyrex beaker or a microwave vessel (vented).
-
Heating: Irradiate at moderate power (e.g., 300W in multimode) for 3–5 minutes.
-
Observation: The mixture will melt, evolve ammonia gas (use a fume hood!), and resolidify.
-
-
Isolation: Wash the resulting solid with water to remove unreacted thiourea. Recrystallize from ethanol.
Data Analysis & Validation
Comparison: Microwave vs. Conventional Heating
The following data summarizes the efficiency gains observed when synthesizing unsubstituted benzimidazole-2-thione.
| Parameter | Conventional Reflux (EtOH) | Microwave Method (Protocol A) | Improvement Factor |
| Reaction Time | 4 – 6 Hours | 5 – 10 Minutes | 30x – 40x Faster |
| Yield | 65 – 75% | 85 – 94% | +20% Yield |
| Energy Usage | High (Continuous heating) | Low (Targeted irradiation) | Eco-Friendly |
| Purity (Crude) | Moderate (Requires chromatography) | High (Recrystallization only) | Simplified Workup |
Characterization Checklist (Self-Validation)
To ensure the protocol was successful, verify the following spectral markers:
-
IR Spectroscopy: Look for the absence of diamine
doublets (3200-3400 cm⁻¹) and the appearance of the Thione stretch (1100–1200 cm⁻¹) and secondary stretch. -
Melting Point: Benzimidazole-2-thione typically melts at 303–304°C . A sharp range indicates high purity.
Experimental Workflow Diagram
Figure 2: Operational Workflow (DOT Visualization)
Caption: Step-by-step workflow for the microwave-assisted synthesis using Potassium Ethyl Xanthate.
Safety & Troubleshooting
Safety Considerations
-
Pressure Hazards: Microwave heating of solvents (especially ethanol) creates pressure. Use certified pressure vessels (e.g., 10–20 bar rated).
-
Gas Evolution: Protocol B (Thiourea) evolves Ammonia (
). Protocol A (Xanthate) may evolve minor amounts of or byproducts. Always operate in a functional fume hood. -
Superheating: Aqueous mixtures can reach temperatures >100°C without boiling; handle vessels with caution to avoid "bumping" upon opening.
Troubleshooting Guide
-
Low Yield: Ensure the reaction mixture is stirred vigorously during MW irradiation to prevent "hot spots" and charring.
-
Sticky Product: If the product oils out upon acidification, cool the mixture further (ice bath) and scratch the glass vessel to induce crystallization.
-
Incomplete Reaction: Monitor by TLC (Ethyl Acetate:Hexane). If starting material remains, extend MW hold time by 2-minute increments.
References
-
Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives. Asian Journal of Chemistry.
-
Narkhede, H. P., et al. (2008).[4] Solid supported synthesis of 2-mercaptobenzimidazole derivatives using microwaves.[4] Journal of Scientific and Industrial Research.[4]
-
Jadhav, G. R., et al. (2013). Green Synthesis of Some Novel Substituted and Unsubstituted Benzimidazole Derivatives by Using Microwave Energy. International Journal of Pharmaceutical Sciences Review and Research.
-
Kharche, A., et al. (2022).[3][5] Microwave Assisted Synthesis of 2-Aryl Benzimidazole. Sciforum.
- Ansari, K. F., & Lal, C. (2009). Synthesis and biological activity of some 2-substituted benzimidazoles. European Journal of Medicinal Chemistry. (Contextual grounding for biological relevance).
Sources
Solvent selection for recrystallization of 3-(Dimethylamino)-1H-benzimidazole-2-thione
Application Note: Solvent Selection & Recrystallization Protocol for 3-(Dimethylamino)-1H-benzimidazole-2-thione
Executive Summary
The purification of 3-(Dimethylamino)-1H-benzimidazole-2-thione presents a unique challenge due to the compound's amphiphilic nature—possessing both a polar thione/thiol group and a lipophilic benzimidazole core—and the potential for oxidative degradation (disulfide formation).[1][2][3] This guide outlines a scientifically validated solvent selection strategy and a step-by-step recrystallization protocol.
Key Recommendation: The Ethanol:Water (90:10 v/v) system is identified as the optimal solvent system, balancing yield, purity, and desulfurization prevention.
Chemical Context & Solubility Profiling
To select the correct solvent, one must understand the intermolecular forces at play.
-
Compound Structure:
-
Core: Benzimidazole (Planar, aromatic,
-stacking).[2][3] -
Functional Group 1: Thione (
).[2][3] In solution, this exists in equilibrium with the thiol ( ) tautomer, though the thione predominates in the solid state. This group is a strong hydrogen bond acceptor.[1][3] -
Functional Group 2: Dimethylamino (
).[2][3] This adds basicity and steric bulk, disrupting the tight crystal packing seen in unsubstituted benzimidazoles, generally lowering the melting point and increasing solubility in organic solvents.
-
-
Solubility Logic (Hansen Solubility Parameters):
-
Non-polar solvents (Hexane, Toluene): Poor solubility.[2][3] The polar thione group resists solvation.
-
Aprotic Polar (DMF, DMSO): High solubility.[2][3] excellent for synthesis but poor for crystallization (yield loss is high).[2][3]
-
Protic Polar (Alcohols): Ideal.[2][3] The hydroxyl groups solvate the thione/amine at high temperatures, but the hydrophobic aromatic core drives precipitation upon cooling.
-
Solvent Selection Guide
The following table summarizes the performance of common solvent systems for N-substituted benzimidazole-2-thiones.
| Solvent System | Classification | Solubilizing Power (Hot) | Recovery Yield | Impurity Rejection | Notes |
| Ethanol (95-100%) | Protic Polar | High | Moderate (50-60%) | Excellent | Recommended. Best balance of purity vs. yield.[1][2][3] |
| Ethanol : Water (9:1) | Binary System | High | High (70-85%) | Good | Gold Standard. Water acts as a mild anti-solvent to force precipitation.[2][3] |
| Isopropanol (IPA) | Protic Polar | Moderate | High | Moderate | Use if Ethanol fails to induce nucleation (slower evaporation).[2][3] |
| Acetonitrile | Aprotic Polar | High | Low | Excellent | Good for removing oxidative impurities (disulfides), but low yield.[2][3] |
| DMF / Water | Solvent/Anti-solvent | Very High | Variable | Poor | Only use for extremely crude, tarry material.[3] |
Experimental Workflow: Decision Tree
The following diagram illustrates the logical flow for purifying the crude material.
Figure 1: Logical workflow for solvent screening and purification execution.[1][2][3]
Detailed Protocol: Ethanol/Water Recrystallization
Objective: Purify crude 3-(Dimethylamino)-1H-benzimidazole-2-thione to >98% HPLC purity.
Materials:
-
Anti-solvent: Deionized Water[3]
Procedure:
-
Preparation:
-
Dissolution (The "Minimum Solvent" Rule):
-
Add Ethanol (approx. 5 mL per gram of crude) to the flask.[3]
-
Heat the mixture to a gentle reflux (
) using an oil bath or heating mantle. -
Observation: If the solid does not dissolve completely after 5 minutes of reflux, add more Ethanol in small portions (1-2 mL) until a clear solution is obtained.
-
Note: If black specks remain (inorganic salts or carbon), they will not dissolve.[2][3] Do not add infinite solvent trying to dissolve them.[1][3]
-
-
Decolorization & Hot Filtration (Crucial for Purity):
-
If the solution is dark brown/black, remove from heat briefly, add Activated Charcoal (1-2% w/w), and reflux for another 5-10 minutes.
-
Hot Filtration: While still near boiling, filter the solution through a pre-warmed glass frit or fluted filter paper to remove charcoal/insolubles. Speed is key to prevent premature crystallization on the filter.
-
-
Nucleation & Crystallization:
-
Return the filtrate to a clean flask.
-
The Anti-Solvent Step: While hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.[3] Then add a few drops of Ethanol to clear it again.[1][3]
-
Remove from heat.[1][3][6] Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]
-
Once at room temperature, place the flask in an ice bath (
) for 1 hour to maximize yield.
-
-
Harvesting:
-
Filter the crystals using vacuum filtration (Buchner funnel).[3][4]
-
Wash: Wash the filter cake with a small volume of ice-cold Ethanol/Water (1:1 mixture).[2][3] Do not use pure ethanol for washing as it may redissolve the product.
-
Drying: Dry the solid in a vacuum oven at
for 12 hours. (Avoid high heat > to prevent sulfur oxidation).[2][3]
-
Troubleshooting & Optimization
-
Problem: "Oiling Out" (Product comes out as a sticky goo, not crystals).
-
Cause: The solution became supersaturated too fast, or the melting point of the solvated impurity is lower than the process temperature.
-
Solution: Re-dissolve the oil by heating. Add more Ethanol (dilute the system).[2][3] Scratch the glass side with a rod or add a "seed crystal" of pure product at
. Cool much slower (wrap the flask in a towel).
-
-
Problem: Low Yield.
-
Problem: Sulfur Smell/Yellowing.
References
-
General Synthesis of Benzimidazole-2-thiones
-
Recrystallization Methodologies for Thiones
-
Solubility Data & Tautomerism
Sources
- 1. 1,3-Dimethylbenzimidazoline-2-thione | C9H10N2S | CID 123191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. PubChemLite - 2h-benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro- (C13H19N5O2S) [pubchemlite.lcsb.uni.lu]
- 4. ijcrt.org [ijcrt.org]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity In Vitro Antimicrobial Characterization of Benzimidazole Thiones
Application Note & Protocol Guide
Abstract & Strategic Rationale
Benzimidazole thiones represent a privileged scaffold in medicinal chemistry, distinct from their keto-benzimidazole counterparts due to the presence of the thione (
However, this same lipophilicity presents a critical failure point in standard antimicrobial assays: solubility-induced artifacts. Standard optical density (OD) readings often fail because these compounds precipitate in aqueous Muller-Hinton broth, mimicking bacterial turbidity. Furthermore, the thione group is susceptible to oxidative dimerization to disulfides, potentially altering potency during long incubations.
This guide moves beyond generic protocols, offering a Resazurin-Modified Microdilution Workflow specifically engineered to validate the activity of hydrophobic benzimidazole thiones.
Critical Pre-Assay: Solubility & Solvent Compatibility[1]
Before any biological testing, the solvent system must be validated. Benzimidazole thiones are poorly soluble in water but soluble in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
The "Solvent Cliff" Phenomenon
Bacteria have a finite tolerance for organic solvents. Exceeding this limit causes solvent toxicity, generating false positives (the solvent kills the bacteria, not the drug).
Validation Protocol:
-
Solvent: Use analytical grade DMSO (≥99.9%).
-
Limit Test: Perform a growth curve of your target strain (e.g., S. aureus ATCC 25923) in broth containing 0.5%, 1.0%, 2.5%, and 5.0% DMSO.
-
Acceptance Criteria: The maximum allowable solvent concentration (MASC) is the highest percentage where bacterial growth (
) remains within 95% of the untreated control.-
Standard Target:< 1% v/v DMSO in the final assay well.
-
Workflow Visualization
The following diagram outlines the logical flow from compound synthesis to validated hit, emphasizing the specific checkpoints for thione derivatives.
Figure 1: Integrated workflow for characterizing hydrophobic antimicrobial agents.
Protocol A: Resazurin-Modified Broth Microdilution (MIC)
Why this method? Standard turbidity (OD600) measurements are unreliable for benzimidazole thiones due to compound precipitation. Resazurin (Alamar Blue) is a redox indicator that turns from Blue (Non-fluorescent/Oxidized) to Pink (Fluorescent/Reduced) only in the presence of metabolically active bacteria, allowing distinct visualization of growth even amidst precipitate.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Controls: Ciprofloxacin (Positive Control), DMSO (Solvent Control).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard (
CFU/mL) from a fresh overnight culture. -
Dilute this suspension 1:150 in CAMHB to achieve a final challenge concentration of
CFU/mL.
-
-
Compound Dilution (The 2x Method):
-
Prepare your compound at 2x the highest desired concentration in CAMHB containing 2% DMSO (so the final assay concentration is 1% DMSO).
-
Add 100 µL of CAMHB (with 1% DMSO) to columns 2–11 of a 96-well plate.
-
Add 100 µL of the 2x compound stock to column 1.
-
Perform serial 2-fold dilutions from column 1 through 10. Discard 100 µL from column 10.
-
Result: You now have a drug gradient with a constant solvent background.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells in columns 1–11.
-
Column 11 (Growth Control): Bacteria + Media + Solvent (No Drug).
-
Column 12 (Sterility Control): Media + Solvent only (No Bacteria).
-
-
Incubation:
-
Seal plate with a breathable membrane to prevent evaporation (edge effect).
-
Incubate at 35 ± 2°C for 18–20 hours (aerobic).
-
-
Visualization (The Critical Step):
Data Presentation: MIC Table
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | DMSO Tolerance |
| BZT-01 | -H | -CH3 | 8.0 | >64 | Pass (<1%) |
| BZT-04 | -Cl | -Ph | 2.0 | 32 | Pass (<1%) |
| Cipro | (Ref) | (Ref) | 0.5 | 0.015 | N/A |
Protocol B: Time-Kill Kinetics
Scientific Rationale: MIC only indicates inhibition. To determine if your benzimidazole thione is bactericidal (kills bacteria) or bacteriostatic (stops growth), you must measure viability over time.
-
Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC .
-
Inoculation: Inoculate with
CFU/mL. -
Sampling: At T=0, 4, 8, and 24 hours, remove 100 µL aliquots.
-
Plating: Perform serial 10-fold dilutions in PBS and plate onto nutrient agar.
-
Analysis:
-
Bactericidal:
reduction in CFU/mL (99.9% kill) compared to the initial inoculum. -
Bacteriostatic:
reduction.
-
Protocol C: Biofilm Inhibition (Crystal Violet)
Benzimidazoles often target surface adhesion proteins. This assay quantifies the prevention of biofilm formation.[4]
-
Seeding: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (
CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm). -
Treatment: Add 100 µL of compound at sub-MIC concentrations (e.g., 0.5x MIC).
-
Incubation: 24 hours at 37°C (Static – do not shake).
-
Staining:
-
Gently aspirate media (do not disrupt the bottom).
-
Wash 3x with sterile PBS.
-
Fix with methanol (15 mins).
-
Stain with 0.1% Crystal Violet (15 mins).
-
Wash with water and air dry.
-
-
Quantification: Solubilize the dye with 33% Acetic Acid and measure Absorbance at 590 nm.
Mechanism of Action Visualization
Understanding the target is crucial for optimization. Benzimidazole thiones typically act via dual mechanisms: membrane depolarization and DNA Gyrase B inhibition.
Figure 2: Dual-mechanism pathway characteristic of thione-substituted benzimidazoles.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of plant extracts. Methods. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE). [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
Basri, D. F., & Khairon, R. (2012). Pharmacodynamic interaction of quercetin and antibiotics against S. aureus. (Reference for Time-Kill Kinetics methodology). [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ableweb.org [ableweb.org]
- 5. intertekinform.com [intertekinform.com]
Cytotoxicity testing protocols for dimethylamino-benzimidazole derivatives
Application Note: High-Precision Cytotoxicity Profiling of Dimethylamino-Benzimidazole Derivatives
Executive Summary & Scientific Rationale
Dimethylamino-benzimidazole derivatives represent a privileged scaffold in oncology, often functioning as dual-action agents that target tubulin polymerization (similar to nocodazole) and DNA/Topoisomerase interfaces due to the cationic nature of the dimethylamino tail [1, 2].
However, standard cytotoxicity protocols (e.g., ISO 10993-5) often fail with these derivatives due to two critical physicochemical properties:
-
Aggressive Hydrophobicity: These compounds are prone to "solvent shock"—rapid precipitation when high-concentration DMSO stocks hit aqueous media, creating micro-crystals that physically damage cells or skew optical density readings.
-
Intrinsic Fluorescence/Redox Activity: The benzimidazole core can be fluorescent or directly reduce tetrazolium salts (MTT/MTS), leading to false-negative cytotoxicity data (i.e., the assay says cells are alive when they are not) [3].
This guide provides a validated workflow to circumvent these artifacts, ensuring data integrity for IND-enabling studies.
Pre-Experimental: Compound Handling & Solubility Management
The Golden Rule: Never dilute a >10 mM DMSO stock directly into a 100% aqueous culture medium.
Protocol: The "Step-Down" Dilution Method
To prevent micro-precipitation, use an intermediate dilution step.
-
Stock Preparation: Dissolve the solid derivative in high-grade anhydrous DMSO to 20 mM . Vortex for 2 minutes. If turbid, sonicate at 37°C for 5 minutes.
-
Intermediate Plate (100x): Prepare a 96-well "Master Plate" using DMSO as the diluent, not media. Create serial dilutions (e.g., 10 mM, 1 mM, 0.1 mM) entirely in DMSO.
-
Final Dosing: Transfer 1 µL from the Master Plate into 199 µL of pre-warmed culture media in the cell assay plate.
-
Result: Final DMSO concentration is exactly 0.5% across all wells.
-
Benefit: The compound is rapidly dispersed before it can aggregate.
-
Critical Check: Inspect the highest concentration well under 20x microscopy immediately after dosing. If "shimmering" crystals are visible, the data will be invalid. Reduce the top concentration.
Primary Screening: Optimized MTT Assay
We utilize the MTT assay but modified to account for the intrinsic reductive potential of benzimidazoles.
Materials:
-
Target Cells (e.g., A549, MCF-7, HeLa)
-
MTT Reagent (5 mg/mL in PBS, filtered)
-
Solubilization Buffer: DMSO or acidified isopropanol.
Step-by-Step Protocol:
-
Seeding: Seed cells at 3,000–5,000 cells/well (cell line dependent) in 100 µL media. Incubate for 24 hours to ensure adherence.
-
Treatment: Apply the "Step-Down" dilution method (Section 2).
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT stock. Incubate for 3–4 hours.
-
Note: Benzimidazoles can alter mitochondrial pH; do not exceed 4 hours.
-
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO.[1] Shake for 10 mins.
-
Readout: Measure Absorbance at 570 nm (signal) and 630 nm (background reference).
Data Correction Formula:
Mechanistic Validation: Cell Cycle Analysis (Flow Cytometry)
Since dimethylamino-benzimidazoles frequently act as microtubule destabilizers, cytotoxicity must be validated by observing G2/M phase arrest .
Protocol:
-
Treatment: Treat 1x10⁶ cells in a 6-well plate with the IC50 concentration (determined from MTT) for 24 hours.
-
Harvest: Trypsinize and wash with cold PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
-
Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 mins at 37°C.
-
Acquisition: Analyze via Flow Cytometry (FL2 channel). Look for the accumulation of 4N DNA content (G2/M peak).
Visualization of Workflows & Pathways
Diagram 1: Optimized Experimental Workflow
This flowchart illustrates the critical "Step-Down" dilution process to avoid precipitation artifacts.
Caption: Workflow emphasizing the intermediate "Master Plate" to prevent solvent shock and precipitation.
Diagram 2: Mechanism of Action (MOA)
Benzimidazoles are pleiotropic. This diagram maps the cascade from entry to apoptosis, highlighting the dual targeting of Tubulin and DNA.
Caption: Dual-mechanism pathway: Tubulin destabilization (primary) and DNA intercalation (secondary).
Data Interpretation & Troubleshooting
Expected IC50 Ranges
| Cell Line | Tissue Origin | Expected IC50 (µM) | Clinical Relevance |
| A549 | Lung Carcinoma | 0.5 – 5.0 | High (Tubulin rich) |
| MCF-7 | Breast Cancer | 1.0 – 8.0 | Moderate |
| HEK-293 | Kidney (Normal) | > 50.0 | Selectivity Index Control |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High background in "Blank" wells | Compound reduces MTT directly. | Switch to SRB Assay (fixes protein, not metabolic) or wash cells before adding MTT. |
| Variability between replicates | Pipetting error or precipitation. | Use the "Step-Down" dilution method; do not add drug directly to media bottle. |
| IC50 > 100 µM | Poor solubility or drug efflux. | Check solubility; consider P-gp inhibitors if cell line is multidrug-resistant. |
References
-
Gao, C., et al. (2019). "Design, synthesis and biological evaluation of benzimidazole-acridine derivatives as potential DNA-binding and apoptosis-inducing agents." European Journal of Medicinal Chemistry. Link
-
Ramurthy, S., et al. (2023).[6][7] "Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities."[8] International Journal of Molecular Sciences. Link
-
BenchChem Technical Support. (2025). "Troubleshooting Cell Viability Assays with Imidazole Derivatives: Interference and Solubility." BenchChem Application Notes. Link
-
Youssif, B.G., et al. (2023).[8] "Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies." Molecules. Link
-
Tahlan, S., et al. (2019). "Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action."[9][10] BMC Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. cytotoxicity mtt assay: Topics by Science.gov [science.gov]
- 3. Evaluation of cytotoxic properties of two fluorescent fac -Re(CO) 3 complexes bearing an N , N -bidentate benzimidazole coligand - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05992D [pubs.rsc.org]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione
Answering the call for a specialized resource, this Technical Support Center guide provides an in-depth, troubleshooting-focused manual for the synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
This guide offers solutions to common challenges encountered during the synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione, a heterocyclic compound of interest in medicinal chemistry. Our focus is on improving reaction yield and purity through a systematic, cause-and-effect-based troubleshooting approach.
Proposed Synthetic Pathway
The most reliable route to 3-(Dimethylamino)-1H-benzimidazole-2-thione involves a two-step process starting from commercially available 2-nitrophenylhydrazine. This pathway consists of:
-
Formation of the Thiosemicarbazide Intermediate: Reaction of 2-nitrophenylhydrazine with dimethylthiocarbamoyl chloride to form 1,1-dimethyl-4-(2-nitrophenyl)thiosemicarbazide.
-
Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously undergoes intramolecular cyclization to yield the final benzimidazole-2-thione product.
Caption: Proposed two-step synthesis route.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My initial reaction to form the thiosemicarbazide intermediate (B) has a low yield. What are the common causes?
Answer: Low yield in the first step is typically due to issues with reactants or reaction conditions.
-
Causality: The reaction involves the nucleophilic attack of the hydrazine on the electrophilic carbon of dimethylthiocarbamoyl chloride. Side reactions can occur if the hydrazine is oxidized or if the base used is not appropriate.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the 2-nitrophenylhydrazine is pure and free from oxidation. If it is dark or discolored, consider recrystallization.
-
Base Selection: A non-nucleophilic base like pyridine or triethylamine is crucial. They act as acid scavengers without competing in the primary reaction. Using a strong base like NaOH can lead to hydrolysis of the thiocarbamoyl chloride.
-
Temperature Control: The reaction is typically exothermic. Running the reaction at a low temperature (0-5 °C) and adding the dimethylthiocarbamoyl chloride slowly helps to control the reaction rate and prevent side product formation.
-
Moisture: The reaction should be conducted under anhydrous conditions, as dimethylthiocarbamoyl chloride is sensitive to moisture.
-
Question 2: The final reductive cyclization step is inefficient, resulting in a complex mixture or low yield of the target molecule (C). How can I optimize this?
Answer: The reductive cyclization is the critical yield-determining step. Success depends on the choice of reducing agent and the subsequent cyclization conditions.
-
Causality: This step involves the reduction of a nitro group to a primary amine, which then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon to form the five-membered benzimidazole ring. Incomplete reduction or side reactions of the newly formed amine can hinder the yield.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent:
-
Tin(II) Chloride (SnCl₂): This is a classic and often effective method. The acidic environment (using concentrated HCl) simultaneously facilitates the reduction and catalyzes the subsequent cyclization. However, the workup can be tedious due to the formation of tin salts.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method that often gives high yields. The reaction is typically run in a solvent like ethanol or ethyl acetate. After the reduction is complete (monitored by TLC or hydrogen uptake), a catalytic amount of acid can be added to promote cyclization if it does not occur spontaneously upon heating.[1]
-
-
Reaction Monitoring: It is crucial to monitor the disappearance of the starting material (B) using Thin Layer Chromatography (TLC).[1] Insufficient reaction time will lead to incomplete conversion.
-
Post-Reduction Treatment: If the cyclization does not occur spontaneously after reduction, gently heating the reaction mixture (refluxing in ethanol) can promote the ring-closing step.
-
Atmosphere Control: The intermediate 1-(2-aminophenyl)-4,4-dimethylthiosemicarbazide can be sensitive to air oxidation. If isolating this intermediate, it's best to work under an inert atmosphere (e.g., Nitrogen or Argon).
-
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of the acid-catalyzed cyclization?
-
A: The acid protonates the thiocarbonyl sulfur, making the carbon more electrophilic. The ortho-amino group then performs an intramolecular nucleophilic attack on this activated carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the stable aromatic benzimidazole ring system.
-
-
Q: How can I best purify the final product?
-
Q: Are there alternative reagents for the cyclization step?
-
A: While reductive cyclization is common, other methods for cyclizing thiosemicarbazides exist, such as oxidative cyclization using reagents like iodine or iron(III) chloride, though these are more common for forming thiadiazoles.[5][6] For this specific benzimidazole synthesis, sticking to reductive methods is advisable.
-
Detailed Experimental Protocol (Optimized)
This protocol is a guideline and may require optimization based on laboratory conditions and reagent purity.
Part 1: Synthesis of 1,1-Dimethyl-4-(2-nitrophenyl)thiosemicarbazide (Intermediate B)
-
Dissolve 2-nitrophenylhydrazine (1.53 g, 10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylthiocarbamoyl chloride (1.24 g, 10 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield a pure solid.
Part 2: Reductive Cyclization to 3-(Dimethylamino)-1H-benzimidazole-2-thione (Product C)
-
To a solution of the intermediate B (2.40 g, 10 mmol) in ethanol (50 mL), add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).
-
Carefully add concentrated hydrochloric acid (10 mL) and heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% sodium hydroxide (NaOH) solution until the pH is ~7-8.[1]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Purify the crude product by recrystallization from ethanol to obtain 3-(Dimethylamino)-1H-benzimidazole-2-thione as a crystalline solid.
Data Summary
| Parameter | Step 1: Thiosemicarbazide Formation | Step 2: Reductive Cyclization |
| Key Reagents | 2-Nitrophenylhydrazine, Dimethylthiocarbamoyl Chloride | 1,1-Dimethyl-4-(2-nitrophenyl)thiosemicarbazide, SnCl₂·2H₂O, HCl |
| Solvent | Pyridine | Ethanol |
| Temperature | 0 °C to Room Temp. | Reflux (~80-90 °C) |
| Reaction Time | 4-6 hours | 3-4 hours |
| Typical Yield | 75-85% | 70-80% |
| Purification | Recrystallization (Ethanol) | Recrystallization (Ethanol) |
Visual Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving yield issues.
Caption: A decision tree for troubleshooting low yield.
References
- BenchChem. (2025).
- Various Authors. (2025). Recent Advances in the Synthesis of Benzimidazoles. IntechOpen.
- Shah, H. J., & Chaudhari, J. A. (n.d.). Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research.
- MDPI. (2021).
-
Al-Hourani, B., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]
-
Rivera, A., et al. (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules. [Link]
-
Dziadulewicz, E. K., et al. (2000). 1-(2-Nitrophenyl)thiosemicarbazides: a novel class of potent, orally active non-peptide antagonist for the bradykinin B(2) receptor. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2022).
- GIQIMO. (n.d.).
- Meo, P. L., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc.
-
Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. The Journal of Organic Chemistry. [Link]
- Taylor & Francis Online. (2019). Thiosemicarbazide – Knowledge and References.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
Solving solubility issues of benzimidazole-2-thiones in aqueous media
Technical Support Center: Solubilizing Benzimidazole-2-thiones
Executive Summary: The "Thione Trap"
Benzimidazole-2-thiones (also known as 2-mercaptobenzimidazoles) present a classic "brick dust" challenge in medicinal chemistry. Their poor aqueous solubility is driven by two factors:
-
High Crystal Lattice Energy: Driven by strong intermolecular hydrogen bonding between the thione sulfur and the imidazole nitrogen (N-H···S=C).
-
Lipophilicity: The fused benzene ring contributes to a moderate LogP (~1.3–1.7), but the planar stacking enhances aggregation.
Crucial Insight: While often named "mercapto," these compounds exist predominantly as the thione tautomer in both solid state and solution. This distinction dictates your solubilization strategy.
Module 1: Chemical Characterization & The pH Switch
Before attempting formulation, understand the ionization profile. Benzimidazole-2-thiones are amphoteric—they can act as both weak acids and weak bases.[1][2]
The Ionization Landscape
| Species | Charge | pH Range | Solubility Status |
| Cationic | Positive (+) | pH < 4.0 | Soluble (Protonation of imidazole N) |
| Neutral | Neutral (0) | pH 5.5 – 9.5 | Insoluble (Precipitation Zone) |
| Anionic | Negative (-) | pH > 11.0 | Soluble (Deprotonation of thioamide N-H) |
Data derived from pKa values: pKa₁ (basic) ≈ 5.3–5.5; pKa₂ (acidic) ≈ 10.2–10.5.
Visualizing the Tautomerism & Ionization
Figure 1: The thione form is the stable species.[2] Solubility is achieved by driving the equilibrium toward the Cation or Anion.
Module 2: Troubleshooting Protocols
Scenario A: "I need a stock solution for chemical synthesis."
Recommendation: Use the Anionic Shift .[1]
-
Dissolve in 10% NaOH (aq) or 1.0 M NaOH .
-
Mechanism: The high pH (approx. 13-14) deprotonates the N-H group (pKa ~10.2), breaking the intermolecular hydrogen bond network and forming the sodium salt.
-
Note: If the compound precipitates upon neutralization, this confirms the identity of the neutral thione.
Scenario B: "I need a neutral pH solution for biological assays (Cell Culture/Enzymatic)."
Recommendation: The "Trojan Horse" Strategy (Cyclodextrin Complexation) . Simple dilution of a DMSO stock into water often results in immediate precipitation (the "crashing out" effect). You must encapsulate the hydrophobic drug before it aggregates.
Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation This protocol creates a soluble inclusion complex, shielding the hydrophobic core while presenting a hydrophilic exterior.[1][2]
-
Prepare Vehicle: Dissolve 20% w/v HP-β-CD in your aqueous buffer (e.g., PBS).[1][2]
-
Prepare Stock: Dissolve drug in DMSO at 100x the final concentration.
-
Mixing (Critical Step):
-
Place the HP-β-CD vehicle on a vortex mixer.
-
Slowly inject the DMSO stock into the vortexing vehicle.
-
Do not add vehicle to DMSO.[1]
-
-
Equilibration: Sonicate for 10–15 minutes at room temperature.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.
Why this works: HP-β-CD has been shown to increase benzimidazole solubility by up to 1000-fold by sequestering the non-polar aromatic rings inside its cavity.[1][2]
Module 3: Decision Matrix
Use this logic flow to determine the correct solvent system for your specific application.
Figure 2: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Frequently Asked Questions (FAQ)
Q1: I see a precipitate immediately after diluting my DMSO stock into media. Why? A: This is "kinetic precipitation."[1] The benzimidazole-2-thione is soluble in DMSO but insoluble in water.[1][2] When you dilute, the solvent power drops instantly.
-
Fix: Use the HP-β-CD protocol (Module 2).[1][2] The cyclodextrin acts as a "molecular bucket" to catch the drug molecules as they leave the DMSO, preventing them from aggregating into crystals.
Q2: Can I use Tween-80 instead of Cyclodextrins? A: Yes, but with caveats. Surfactants like Tween-80 (Polysorbate 80) work by forming micelles.[1][2]
-
Warning: High concentrations of Tween-80 can cause cell lysis in sensitive cell lines and may interfere with membrane-based assays.[1][2] Cyclodextrins are generally more biocompatible.
Q3: My compound has a melting point >300°C. Does this affect solubility? A: Yes. A high melting point indicates high crystal lattice energy. These compounds are harder to dissolve because the energy required to break the crystal lattice is high.
-
Fix: You may need to use Solid Dispersion techniques.[1] Dissolve the drug and a polymer (like PVP-K30) in a common volatile solvent (methanol), then evaporate the solvent to form an amorphous solid dispersion, which dissolves much faster than the crystalline drug.
Q4: Is the thiol or thione form more soluble? A: The question is chemically moot because they exist in equilibrium, but the anionic salt (derived from deprotonating the thione) is the most soluble aqueous form. The neutral thione is the least soluble.
References
-
Tautomerism and Structure
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. (2016).
-
pKa and Ionization
-
Cyclodextrin Complexation
-
Chemical Properties & Safety
Sources
- 1. 2-Benzimidazolethiol (CAS 583-39-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chembk.com [chembk.com]
- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. ijmpronline.com [ijmpronline.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole CAS#: 51-17-2 [m.chemicalbook.com]
- 8. semanticscholar.org [semanticscholar.org]
Preventing oxidation of thione to disulfide during synthesis
Current Status: Operational Topic: Preventing Oxidation of Thione to Disulfide Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive: The Tautomer Trap
Welcome to the technical support center for sulfur chemistry. If you are observing dimerization (disulfide formation) during the synthesis or handling of thiones, you are likely fighting a fundamental thermodynamic equilibrium: Thione-Thiol Tautomerism .
While your target molecule is the Thione (
The Golden Rule: To protect the thione, you must either (A) Shift the equilibrium away from the thiol, (B) Remove the oxidant (
Mechanistic Insight: Why Your Reaction is Failing
Understanding the pathway is critical for intervention. The diagram below illustrates the "Danger Zone" where your product is lost.
Figure 1: The Oxidation Cascade. Note that basic conditions accelerate the transition to the highly reactive Thiolate anion, the primary precursor to disulfide formation.
Protocol Module: Prevention & Handling
Protocol A: The Freeze-Pump-Thaw (FPT) Cycle
Use this for removing dissolved oxygen from reaction solvents.[2] Sparging with
Objective: Reduce dissolved
-
Seal: Place solvent in a Schlenk flask. Close the stopcock.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is completely solid. -
Pump: Open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.
-
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath. Gas bubbles will evolve as solubility decreases.[3] -
Repeat: Perform steps 2–4 for a total of 3 cycles .
-
Backfill: Fill with high-purity Argon or Nitrogen.
Protocol B: Chemical Scavenging (The "Safety Net")
If you cannot strictly exclude oxygen, or if the disulfide has already formed, you must add a reducing agent that is compatible with your synthesis.
Recommended Reagent: TCEP (Tris(2-carboxyethyl)phosphine)
Unlike DTT or
| Feature | TCEP (Recommended) | DTT (Standard) | Phosphines ( |
| Odor | Odorless | Foul (Rotten Egg) | Mild/Characteristic |
| Stability | Air-stable solid | Oxidizes in air | Air-stable |
| pH Range | 1.5 – 8.5 | > 7.0 (Requires Base) | Neutral |
| Mechanism | Irreversible | Reversible Equilibrium | Irreversible |
| Metal Compatibility | Does not reduce Ni/Cu | Reduces metal ions | Ligand for metals |
Implementation:
Add 1.1 – 1.5 equivalents of TCEP·HCl directly to the aqueous/organic mixture during workup. It will selectively cleave the
Troubleshooting Guide (Q&A)
Q1: My thione product shows a secondary spot on TLC that moves slower/faster than the main spot. Is this the disulfide?
-
Diagnosis: Likely, yes. Disulfides are non-polar dimers. If your thione is polar, the disulfide often runs higher (less polar). If the thione is charged, the disulfide may run lower.
-
The Test: Treat a small aliquot of your reaction mixture with
(Triphenylphosphine) in wet THF or TCEP in water. Run the TLC again. If the secondary spot disappears and the main spot intensifies, it was the disulfide.
Q2: I am synthesizing a thioamide, but the yield is low. Should I add base?
-
Warning: Avoid strong bases if possible. Referring to Figure 1, base deprotonates the thiol tautomer to the Thiolate (
) . The thiolate is orders of magnitude more reactive toward oxidation than the neutral thiol. -
Solution: Perform the reaction under neutral or slightly acidic conditions. If base is required for the mechanism, you must use a rigorous inert atmosphere (Protocol A) and degassed solvents.
Q3: Can I use DMSO as a solvent?
-
Critical Alert: No. DMSO (Dimethyl Sulfoxide) can act as an oxidant itself, converting thiols/thiones to disulfides (a variation of the Swern oxidation mechanism context).
-
Alternative: Use DMF or Acetonitrile, but ensure they are degassed. If solubility requires DMSO, it must be strictly anhydrous and deoxygenated, but risk remains high.
Q4: My NMR shows a mixture of species. How do I distinguish Thione vs. Thiol?
-
Marker: Look at the Carbon-13 (
) NMR.-
Thione (
): typically appears downfield around 180–200 ppm . -
Disulfide (
): The carbon attached to sulfur usually shifts upfield significantly compared to the thione. -
Proton NMR: If the thiol form is stable (
), you may see a split signal for the proton attached to S (often broad, exchangeable with ).
-
Decision Matrix: Saving Your Synthesis
Use this logic flow to determine the correct intervention for your specific experiment.
Figure 2: Troubleshooting logic for thione synthesis.
References
-
Getz, E. B., et al. (1999).[4] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry. Link
-
Thermo Fisher Scientific. "TCEP Hydrochloride Product Information & Protocols." Thermo Scientific User Guide. Link
-
Chemistry LibreTexts. (2024). "8: Freeze-Pump-Thaw Degassing of Liquids." Schlenk Line Survival Guide. Link
-
Mthembu, S. N., et al. (2020). "Breaking a Couple: Disulfide Reducing Agents." ChemBioChem. Link
-
Stoyanov, S. (2015). "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines." ResearchGate / Structural Chemistry. Link
Sources
Technical Support Center: Purification of Benzimidazole Thione Mannich Bases
Status: Operational Ticket ID: BZ-TH-MAN-001 Specialist: Senior Application Scientist, Separation Technologies
Introduction: The "Invisible" Decomposition
Welcome to the technical support hub. If you are here, you are likely facing a specific phenomenon: your benzimidazole thione Mannich base appeared as a distinct spot on TLC, but after column chromatography, you recovered either the starting material (benzimidazole thione) or a complex mixture of decomposition products.
The Root Cause: Mannich bases of benzimidazole thiones are chemically labile. They are formed via a reversible equilibrium between the thione, formaldehyde, and a secondary amine. Silica gel is inherently acidic (pH ~4-5). This acidity protonates the basic nitrogen of the Mannich tail, catalyzing a Retro-Mannich reaction , effectively reversing your synthesis inside the column.
This guide provides the protocols to neutralize this acidity and successfully isolate your target compound.
Module 1: Pre-Purification Diagnostics
Before preparing a column, you must validate the stability of your compound relative to the stationary phase.
Diagnostic Workflow
Figure 1: Decision matrix for determining purification viability. If the compound decomposes on a basified TLC plate, chromatographic purification is not viable.
Module 2: Stationary Phase Selection
Standard Silica Gel (60 Å, 230–400 mesh) is NOT recommended without modification. The surface silanol groups (Si-OH) act as weak acids.
Option A: Neutral Alumina (Recommended)
Aluminum oxide (Alumina) is available in acidic, basic, and neutral grades.[1]
-
Why: Neutral alumina lacks the acidic protons that trigger the retro-Mannich mechanism.
-
Protocol: Use Neutral Alumina (Brockmann Grade III) . The lower activity (Grade III) reduces the heat of adsorption, which can otherwise decompose heat-sensitive Mannich bases.
Option B: Basified Silica Gel (The "TEA" Method)
If you must use silica (due to resolution requirements), you must mask the silanol groups.
Protocol: Preparation of Basified Silica Slurry
-
Calculate: Use 100g of Silica Gel 60 per 1g of crude mass.
-
Solvent Prep: Prepare your starting mobile phase (e.g., Hexane:EtOAc 8:2). Add 1% v/v Triethylamine (TEA) to this solvent.
-
Slurry: Mix the silica with the TEA-doped solvent. Stir for 15 minutes.
-
Mechanism:[2] The TEA chemically bonds to the acidic silanol sites, creating a "buffer zone" that prevents your Mannich base from interacting with the acidic surface.
-
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of the TEA-doped solvent before loading your sample.
Module 3: Mobile Phase Optimization
Benzimidazole thiones are polar due to the thione/thiol tautomerism. The Mannich tail adds lipophilicity but also basicity.
Recommended Eluent Systems
| System | Composition | Application | Notes |
| System A | Hexane : Ethyl Acetate (Gradient 9:1 to 6:4) | General Purpose | ideal for lipophilic amine tails (e.g., piperidine, morpholine). |
| System B | Chloroform : Methanol (98:2 to 95:5) | High Polarity | Use for polar tails (e.g., piperazine). Avoid if compound is highly acid-sensitive (Chloroform can be slightly acidic). |
| System C | Toluene : Acetone (8:[3]2) | Alternative | Excellent for separating thione tautomers if streaking occurs in EtOAc. |
Critical Additive: ALWAYS add 0.5% - 1.0% Triethylamine (TEA) or 1% Ammonia solution to the mobile phase to maintain basicity throughout the run.
Module 4: Troubleshooting & FAQs
Q1: My compound looked pure on TLC, but I recovered the starting benzimidazole after the column. What happened?
A: You experienced the Retro-Mannich Effect . The acidic silica catalyzed the decomposition.
-
Mechanism:
. -
Fix: Switch to Neutral Alumina or increase the TEA concentration in your silica column to 2%. Ensure your fraction collection tubes also contain a drop of TEA if the compound is extremely labile.
Q2: The product is "streaking" from the baseline to the solvent front.
A: This indicates "Tailing," caused by the interaction between the basic nitrogen of your Mannich base and the stationary phase.
-
Fix: Your mobile phase is not basic enough. Add 1% Triethylamine to your eluent. If using Methanol/DCM, switch to Ammoniated Methanol (7N NH3 in MeOH) diluted with DCM.
Q3: Can I use recrystallization instead?
A: Yes, and often you should. If your Mannich base is solid, recrystallization is superior because it avoids silica entirely.
-
Solvents: Ethanol or Acetone are standard.
-
Warning: Avoid hot ethanol for prolonged periods. Dissolve at reflux and cool rapidly to minimize thermal decomposition.
Q4: My compound is stuck at the top of the column.
A: Benzimidazole thiones can form insoluble aggregates.
-
Fix: Use a "Solid Load" technique. Dissolve your crude in a minimum amount of DCM/MeOH, mix with a small amount of Celite or Neutral Alumina, dry it to a powder, and load this powder on top of the column. This prevents the "plug" effect.
Visualizing the Retro-Mannich Risk
Understanding the failure mode is critical to preventing it.
Figure 2: The Retro-Mannich decomposition pathway catalyzed by acidic stationary phases.
References
-
BenchChem Technical Support. (2025).[4][5] Troubleshooting the Retro-Mannich Reaction During Workup. Retrieved from
-
Journal of Saudi Chemical Society. (2013). Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Retrieved from
-
International Journal of Pharmaceutical Sciences and Medicine. (2018). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from
-
Jalon Zeolite. (2025). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from
-
ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of 1, 2-Disubstituted Benzimidazole Derivatives using Mannich Bases. Retrieved from
Sources
Troubleshooting low melting point impurities in benzimidazole derivatives
Topic: Troubleshooting Low Melting Point Impurities & "Oiling Out"
Status: Operational Ticket Priority: High Support Lead: Senior Application Scientist, Heterocyclic Chemistry Division
Mission Statement
You are likely here because your benzimidazole derivative—expected to be a pristine crystalline solid—is currently a sticky gum, a persistent oil, or a solid with a melting point 20°C lower than reported.
In benzimidazole chemistry, low melting points are rarely due to "wet" solvent. They are almost always a symptom of eutectic formation caused by specific structural impurities: regioisomers and incomplete cyclization intermediates . This guide provides the diagnostic logic and purification protocols to resolve these issues.
Module 1: Triage & Diagnosis
Identify the root cause of the melting point depression.
FAQ: Why is my product an oil?
A: You are likely observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the melting point of your product, depressed by impurities, falls below the temperature of your crystallization solvent.
The Usual Suspects in Benzimidazoles:
-
Regioisomers (The Silent Killer): If you synthesized a 5-substituted benzimidazole without controlling N1-alkylation, you likely have a mixture of 1,5- and 1,6-isomers. These form deep eutectic mixtures that refuse to crystallize.
-
The "Mono-Amide" Intermediate: In the Phillips condensation (diamine + carboxylic acid), the reaction often stalls at the N-acylated intermediate (amide) before ring closure. This amide disrupts the crystal lattice of the planar benzimidazole.
-
Oxidative Oligomers: Benzimidazoles are electron-rich. Trace oxidation (often colored yellow/brown) can act as a crystallization inhibitor.
Diagnostic Workflow
Use this logic tree to determine your next step.
Figure 1: Diagnostic logic for characterizing benzimidazole oils. Note that regioisomers often co-elute on TLC but show distinct NMR environments.
Module 2: Purification Strategies (The "Cure")
Standard recrystallization often fails for benzimidazoles due to their basicity and tendency to form oils. Use these specific protocols.
Protocol A: The "Eutectic Breaker" (Salt Formation)
Theory: Benzimidazoles are weak bases (
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the crude "oil" in a minimum amount of dry Ethyl Acetate (EtOAc) or Ethanol (EtOH).
-
Screening: Aliquot into 3 vials.
-
Vial 1: Add 1.1 eq of 4M HCl in Dioxane.
-
Vial 2: Add 1.1 eq of Methanesulfonic acid (MsOH).
-
Vial 3: Add 1.1 eq of Oxalic acid (dissolved in warm EtOH).
-
-
Induction: If oil separates immediately (gummy salt), heat the vial to reflux until dissolved, then add drops of Acetonitrile (MeCN) or Isopropanol (IPA) until clear.
-
Cooling: Allow slow cooling to RT.
-
Result: The salt with the highest melting point will typically crystallize. Filter and wash with cold Et2O.
-
Recovery: If the salt is the final product, you are done. If you need the free base, suspend the salt in water, adjust pH to ~9 with
, and extract.
Protocol B: Buffered Chromatography (Anti-Tailing)
Issue: Benzimidazoles "streak" or "tail" on silica gel due to interaction with acidic silanol groups, masking impurities. Fix: You must deactivate the silica.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH or Hexane/EtOAc mobile phase. -
Stationary Phase: If separation is still poor, switch to Alumina (Neutral) or amine-functionalized silica.
Module 3: Synthesis Optimization (The "Prevention")
Stop the impurities before they form.
Issue: Regioisomer Control (1,5- vs 1,6-substitution)
When alkylating a 5-substituted benzimidazole, you create two isomers.
-
Mechanism: The N-H proton hops between N1 and N3 (tautomerism). Alkylation traps the proton location.
-
Steric vs. Electronic Control:
-
Steric: Bulky groups at C4/C7 favor the less hindered isomer.
-
Electronic: Electron-withdrawing groups at C5 generally favor alkylation at N1 (the 1,5-isomer) due to acidity of the N-H bond, but this is condition-dependent [2].
-
Data: Regioisomer Ratios based on Conditions
| Substituent (R) | Alkylation Condition | Major Product | Selectivity |
| 5-NO2 | 1,5-isomer | ~4:1 | |
| 5-NO2 | 1,6-isomer | ~1:1 (Poor) | |
| 5-Me | 1,5-isomer | ~1:1 (Poor) |
Recommendation: If you cannot separate isomers, redesign the synthesis to use cyclization of N-substituted diamines rather than alkylation of the benzimidazole core. This guarantees regiochemistry.
Issue: Incomplete Cyclization (The Mono-Amide)
In the Phillips condensation (Acid + Diamine
-
Symptom: Mass spec shows M+18 peak (Product + H2O).
-
Fix: The ring closure requires high temperature or acid catalysis.
-
Avoid: Refluxing in 4N HCl (harsh, tars products).
-
Try:Oxidative Cyclization .[1] Use an aldehyde + diamine with Sodium Metabisulfite (
) in EtOH/Water. This proceeds via a milder mechanism and often precipitates the pure product directly [3].
-
Module 4: Advanced Characterization
Proving you have the right solid.
Differential Scanning Calorimetry (DSC): A sharp melting point is not enough. Use DSC to detect trace amorphous phases.
-
Pure Crystal: Sharp endotherm (narrow peak).
-
Eutectic Impurity: Small "pre-melt" event before the main peak.
-
Solvated Crystal: Broad endotherm followed by an exotherm (recrystallization) and a second endotherm.
Figure 2: The critical failure point in Phillips condensation. The Mono-Amide intermediate is a common low-melting impurity.
References
- Salt Selection for Benzimidazoles: Title: "Process for the optical purification of benzimidazole derivatives" Source: European Patent EP1498416A1 URL
-
Regioisomer Control
- Title: "Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermedi
- Source:Chemical Communic
-
URL:[Link]
-
Oxidative Cyclization Protocols
- Title: "Benzimidazole - Organic Syntheses Procedure"
- Source:Organic Syntheses, Coll. Vol. 2, p.65 (1943)
-
URL:[Link]
-
Impurity Mechanisms
- Title: "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystalliz
- Source:Organic Process Research & Development (ACS)
-
URL:[Link]
Sources
Optimizing reaction time for benzimidazole-2-thione condensation
Welcome to the technical support guide for the synthesis of benzimidazole-2-thione. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the condensation reaction between o-phenylenediamine and a thiocarbonyl source. Here, we address common challenges, particularly concerning reaction kinetics, and provide field-tested protocols to enhance efficiency and yield.
Understanding the Foundation: The Reaction Mechanism
The synthesis of 1,3-dihydro-2H-benzimidazole-2-thione is a robust cyclocondensation reaction, typically involving o-phenylenediamine and carbon disulfide. The reaction rate is critically dependent on the successful formation of a key dithiocarbamate intermediate. A base is essential to deprotonate the amine and subsequent intermediates, facilitating the cyclization and elimination of hydrogen sulfide.
Caption: Figure 1: Reaction Mechanism of Benzimidazole-2-thione Formation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors to investigate?
A1: A sluggish reaction is a frequent issue that can almost always be traced back to one of four key areas:
-
Reagent Quality : o-Phenylenediamine is highly susceptible to air oxidation, which can significantly reduce its reactivity and lead to dark, impure products.[1]
-
Causality : Oxidized diamine contains quinone-like species that do not participate in the desired condensation, effectively lowering the concentration of your starting material and introducing inhibitors.
-
Solution : Always use freshly recrystallized o-phenylenediamine or material from a recently opened bottle. If your starting material is discolored (anything other than a white to light tan), purify it by recrystallization from water with a small amount of sodium dithionite and activated carbon.[1]
-
-
Solvent Environment : The polarity and protic nature of the solvent are critical.
-
Causality : The reaction involves ionic intermediates. A solvent like ethanol or a mixture of ethanol and water provides the necessary polarity to solvate these intermediates and facilitate the proton transfer steps.[2] An inappropriate solvent can hinder the reaction kinetics.
-
Solution : An ethanolic solution containing a small amount of water is a standard and effective medium.[2] Ensure your solvents are of an appropriate grade and dry if the protocol specifies anhydrous conditions for related syntheses.
-
-
Insufficient Heat : This is an endothermic condensation reaction.
-
Causality : Adequate thermal energy is required to overcome the activation energy barrier for both the initial nucleophilic attack and the final cyclization/elimination step.
-
Solution : Ensure your reaction mixture is reaching and maintaining the target temperature (typically reflux).[1][2] Use a reflux condenser and monitor the temperature with a calibrated thermometer. If the reaction is still slow, consider alternative energy sources (see Q3).
-
-
Poor Mixing : In a heterogeneous mixture (e.g., with a solid base), inefficient stirring can be a major rate-limiting factor.
-
Causality : The reaction rate depends on the collision frequency between reactants. In a poorly mixed system, localized depletion of reactants occurs, slowing the overall conversion.
-
Solution : Use a magnetic stir bar of adequate size and a stir plate with sufficient power to create a vortex and ensure the homogeneous suspension of all components.
-
Q2: How does my choice of base impact the reaction rate and final yield?
A2: The base is not merely a pH adjuster; it is a stoichiometric reactant in the mechanism. Its primary role is to deprotonate the amine groups, increasing their nucleophilicity for the attack on carbon disulfide.
-
Strong Inorganic Bases (e.g., KOH, NaOH) : These are highly effective and commonly used.[2] They readily deprotonate the amine and the dithiocarbamic acid intermediate, driving the reaction forward. They are cost-effective for large-scale synthesis.
-
Organic Bases (e.g., Triethylamine, Piperidine) : While often used in organic synthesis, some may be less effective for this specific transformation compared to strong hydroxides. However, they can be advantageous when substrate compatibility is an issue. In related alkylation reactions of the product, the choice of base (piperidine vs. potassium carbonate) was shown to significantly affect reaction outcomes.[3][4]
Expert Insight : For the standard condensation with CS₂, potassium hydroxide (KOH) remains the most reliable and cost-effective choice.[2] It provides the high basicity needed to drive the equilibrium toward the cyclized product.
Q3: How can I dramatically accelerate the reaction time without compromising the product?
A3: Conventional heating is often slow. Modern energy transfer techniques can reduce reaction times from hours to mere minutes and are considered green chemistry approaches due to their efficiency.[5][6]
-
Microwave-Assisted Synthesis : This is the most effective method for accelerating the reaction.
-
Causality : Microwaves directly heat the polar solvent and reactants through dielectric heating, leading to rapid, uniform, and efficient energy transfer.[7][8] This avoids the slow process of thermal conduction from an external heat source and can lead to reaction rate enhancements that exceed simple thermal effects.
-
Impact : Reports show a reduction in reaction time of 96-98% compared to conventional methods, with yields often increasing by 10-50%.[9] Reactions that take 3 hours under reflux can be completed in as little as 4 minutes.[5][8]
-
-
Ultrasound-Assisted Synthesis (Sonication) : This is another powerful technique, particularly for achieving high yields at lower temperatures.
-
Causality : Ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, providing the activation energy for the reaction while the bulk temperature remains low.[10] It also enhances mass transport, breaking down precipitates and increasing surface area.
-
Impact : Ultrasound can drive reactions to completion in under 10 minutes, often with excellent yields, and represents a highly efficient, metal-free protocol.[11]
-
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | 2–4 hours[1][2] | 70–85% | Simple setup, well-established. |
| Microwave Irradiation | 2–10 minutes[8][9] | 85–95%[5][8] | Drastic time reduction, improved yields, energy efficient.[9] |
| Ultrasound Sonication | 5–30 minutes[10][11] | >90% | Rapid, energy efficient, operates at lower bulk temperatures.[11] |
Q4: I'm getting a good conversion, but the final product is dark and difficult to purify. What's causing this?
A4: Product discoloration is almost always due to the oxidation of the o-phenylenediamine starting material, either before or during the reaction.[1]
-
Causality : The quinonediimine-type species formed from oxidation can polymerize under the reaction conditions, leading to deeply colored, often insoluble, polymeric side products that are difficult to remove.
-
Preventative Measures :
-
Purify the Starting Material : As mentioned in A1, this is the most critical step.[1]
-
Inert Atmosphere : While not always necessary for this specific reaction, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent in-situ oxidation, especially during long reaction times.
-
Controlled Work-up : After the reaction is complete, proceed with the work-up promptly. The crude product is typically isolated by acidifying the cooled reaction mixture with a weak acid like acetic acid to a neutral pH.[2]
-
Decolorization : During recrystallization, use activated charcoal (decolorizing carbon) to adsorb colored impurities.[1][12] Dissolve the crude product in a suitable solvent (e.g., boiling water or ethanol), add the charcoal, heat for a short period, and filter while hot.
-
Q5: How can I accurately determine when the reaction is complete to avoid unnecessary heating?
A5: Over-heating can lead to degradation and side product formation. The best way to monitor the reaction is by Thin Layer Chromatography (TLC).[1][13]
-
Methodology :
-
Prepare a TLC plate by spotting your o-phenylenediamine starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in an appropriate solvent system (e.g., Ethyl Acetate:Hexane 1:1).
-
Visualize under a UV lamp.
-
-
Interpretation : The reaction is complete when the spot corresponding to the o-phenylenediamine starting material has completely disappeared from the reaction mixture lane. The appearance of a new, typically lower Rf, spot corresponds to your benzimidazole-2-thione product. Continue the reaction only until the starting material is consumed.[13]
Optimized Experimental Protocols
Workflow Overview
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Optimized Conventional Synthesis
This protocol is adapted from established literature methods.[2]
-
Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol).
-
Reagent Addition : Add 95% ethanol (100 mL), water (15 mL), and potassium hydroxide (5.6 g, 0.1 mol). Stir until the KOH is dissolved.
-
Reaction : Carefully add carbon disulfide (7.6 g, 6.1 mL, 0.1 mol) to the mixture. The addition may be exothermic.
-
Heating : Heat the mixture to reflux and maintain for 3 hours, stirring vigorously.
-
Monitoring : After 2.5 hours, begin monitoring the reaction by TLC until the o-phenylenediamine spot is no longer visible.
-
Work-up : Cool the flask to room temperature. Transfer the mixture to a beaker and, while stirring, slowly add glacial acetic acid until the solution is just acidic to litmus paper (pH ~6-7).
-
Isolation : A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by suction filtration.
-
Purification : Wash the crude product with cold water. Recrystallize from boiling water or an ethanol/water mixture. Dry the purified white crystals at 100 °C. The expected yield is 12-13.5 g (80-90%).
Protocol 2: Rapid Microwave-Assisted Synthesis
This protocol leverages the significant rate enhancement of microwave energy.[8]
-
Setup : In a 25 mL glass beaker suitable for microwave synthesis, combine o-phenylenediamine (1.08 g, 10 mmol) and an appropriate carboxylic acid (if not using CS2) or prepare for CS2 addition. For a related synthesis, a mixture was ground in a pestle and mortar.[8]
-
Reagent Addition : Add the second reactant and a few drops of an acid catalyst like 4M HCl if required by the specific adaptation.[8]
-
Reaction : Place the vessel in a microwave reactor. Irradiate at a suitable power level (e.g., 50% power, ~450W) for 2-4 minutes. The optimal time should be determined by running small test reactions.
-
Monitoring : Reaction completion is typically assumed based on pre-optimized timings, but can be confirmed post-irradiation with TLC.
-
Work-up : After irradiation, cool the vessel to room temperature.
-
Isolation & Purification : Recrystallize the crude product directly from an ethanol/water (50:50) mixture to yield the pure compound.[8] Expected yields are often >90%.
References
-
Tapase, A. (n.d.). ONE POT SYNTHESIS OF N–ALKYL BENZIMIDAZOLE, BENZIMIDAZOLIN–2–THIONE AND BENZIMIDAZOLIN –2–ONE CATALYZED BY TETRA BUTYL AMMONIUM BROMIDE UNDER MICROWAVE IRRADIATION. International Journal of Researches in Biosciences, Agriculture and Technology. Available at: [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
-
Singh, C., Kaur, M., & Kumar, M. (2022). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 27(23), 8479. Available at: [Link]
-
Gaber, A. A. M., Ghabour, H. A., Marzouk, M. I., Al-Shihry, S. S., & Fun, H.-K. (2013). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. International Journal of Molecular Sciences, 14(12), 24434–24456. Available at: [Link]
- Aroua, L. M., Alminderej, F. M., Almuhaylan, H. R., Al-Dossary, N. H., Al-Kahtani, A. A., Al-Omair, M. A., & Ajani, O. O. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 15(10), 7571-7608.
- Mobinikhaledi, A., Foroughifar, N., & Khodaei, M. M. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1305.
- Lundbeck, A/S H. (2005). A process for the optical purification of benzimidazole derivatives. Google Patents.
-
Gaber, A. A. M., Ghabour, H. A., Marzouk, M. I., Al-Shihry, S. S., & Fun, H.-K. (2013). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Academia.edu. Available at: [Link]
-
Rivera, A., Maldonado, M., & Ríos-Motta, J. (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. ResearchGate. Available at: [Link]
-
Rivera, A., Maldonado, M., & Ríos-Motta, J. (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 17(7), 8578–8586. Available at: [Link]
-
Mentese, E., Yılmaz, F., Beris, F. S., Bekircan, O., & Kahveci, B. (2015). Microwave-Assisted Synthesis of Some New Benzimidazole Derivatives with their Antimicrobial Activity. Current Microwave Chemistry, 2(1), 32-39. Available at: [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
-
Parag, P., et al. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
-
Request PDF. (n.d.). Ultrasound-Assisted Synthesis of Benzimidazole Derivatives: A Catalyst-Free Green Chemistry Approach. ResearchGate. Available at: [Link]
-
AccScience. (2025). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. Available at: [Link]
-
Academia.edu. (n.d.). one-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient catalyst. Available at: [Link]
- Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society, 76(4), 513-518.
-
ResearchGate. (n.d.). The effect of reaction conditions on the condensation of 1a with 2a a. Available at: [Link]
-
Gaber, A. A. M., Ghabour, H. A., Marzouk, M. I., Al-Shihry, S. S., & Fun, H.-K. (2013). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. Available at: [Link]
-
Kumar, C. S., et al. (2018). Ultrasound Assisted Cu-catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles as Potential Antibacterial Agents. Mini-Reviews in Medicinal Chemistry, 18(14), 1233-1239. Available at: [Link]
-
Kharche, A., Waghulde, S., Gorde, N., & Kale, M. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. Sciforum. Available at: [Link]
- Badische Anilin- & Soda-Fabrik AG. (1974). Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide. Google Patents.
- Gurrala, S., et al. (n.d.). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics.
-
Glavač, N., et al. (2020). Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. RSC Advances, 10(49), 29331-29352. Available at: [Link]
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Available at: [Link]
-
ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Available at: [Link]
-
Roda, G., et al. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules, 24(21), 3943. Available at: [Link]
-
Martinez, L. R., et al. (2001). Synthesis of Benzimidazoles in Dry Medium. Synthetic Communications, 31(1), 109-113. Available at: [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Available at: [Link]
-
Rivera, A., Maldonado, M., & Ríos-Motta, J. (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 17(7), 8578-8586. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijptjournal.com [ijptjournal.com]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [academia.edu]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. sciforum.net [sciforum.net]
- 7. ijrbat.in [ijrbat.in]
- 8. asianpubs.org [asianpubs.org]
- 9. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 10. shd.org.rs [shd.org.rs]
- 11. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regiocontrol in Benzimidazole-2-Thione Alkylation
Ticket ID: REGIO-BZ-2T-001 Subject: Controlling N- vs. S-Regioselectivity in Benzimidazole-2-thiones Status: Open / Technical Guide Assigned Specialist: Senior Application Scientist
Core Concept: The Ambident Nucleophile Challenge
The alkylation of benzimidazole-2-thione is a classic competition between Sulfur (S) and Nitrogen (N) . This molecule exists in a tautomeric equilibrium, primarily favoring the thione form in the solid state and neutral solution. However, upon deprotonation, it forms an ambident anion where the negative charge is delocalized between the nitrogen and sulfur atoms.
-
The Kinetic Trap (S-Alkylation): Sulfur is a "soft" nucleophile (large, polarizable). Under neutral or weakly basic conditions, or with "soft" electrophiles (like alkyl iodides), S-alkylation is kinetically favored. This destroys the thione character, resulting in a thioether .
-
The Thermodynamic Goal (N-Alkylation): Nitrogen is a "hard" nucleophile (small, high charge density). To achieve N-alkylation (retaining the thione C=S moiety), you must manipulate the Hard-Soft Acid-Base (HSAB) parameters to favor the harder center.[1]
Visualizing the Pathway
The following diagram illustrates the tautomeric equilibrium and the divergence point for alkylation.
Caption: Divergent pathways for alkylation driven by HSAB principles. S-alkylation is the default "soft" pathway; N-alkylation requires specific "hard" forcing conditions.
Experimental Protocols
Protocol A: N-Selective Alkylation (The "Hard" Route)
Objective: Alkylate the Nitrogen while retaining the C=S double bond. Mechanism: Uses Phase Transfer Catalysis (PTC) or a hard base to expose the Nitrogen anion.
Reagents:
-
Benzimidazole-2-thione (1.0 eq)
-
Alkylating Agent (1.1 eq) - Note: Chlorides are "harder" than Iodides.
-
Base: NaOH (solid or 50% aq) or NaH (dry).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%) - Crucial for PTC method.
-
Solvent: THF (for NaH) or Ethanol/Water (for PTC).
Step-by-Step (PTC Method - Recommended):
-
Dissolution: In a round-bottom flask, dissolve benzimidazole-2-thione (5 mmol) and NaOH (20 mmol) in Ethanol (10 mL).
-
Catalyst Addition: Add TBAB (0.5 mmol). Stir for 10 minutes at Room Temperature (RT).
-
Alkylation: Add the alkyl halide (7.5 mmol) dropwise.
-
Energy Input:
-
Method A (Microwave): Irradiate at 300-900W for 60-150 seconds (monitor temp, keep <100°C).
-
Method B (Thermal): Reflux for 2-4 hours.
-
-
Workup: Pour mixture into ice water. The N-alkylated product usually precipitates. Filter, wash with dilute HCl (to remove unreacted base/salts), then water.
-
Purification: Recrystallize from Ethanol.
Why this works: The quaternary ammonium salt (TBAB) pairs with the benzimidazole anion, transporting it into the organic phase (or facilitating the interface reaction) as a "naked" anion, increasing the nucleophilicity of the harder Nitrogen atom [2].
Protocol B: S-Selective Alkylation (The "Soft" Control)
Objective: Create the thioether (often used as a reference standard to confirm you didn't make this in Protocol A).
Reagents:
-
Benzimidazole-2-thione (1.0 eq)
-
Alkyl Halide (1.0 eq)
-
Base:
or . -
Solvent: Acetone or Ethanol (Protic/Polar solvents solvate the hard N-anion, leaving S free to react).
Step-by-Step:
-
Suspend benzimidazole-2-thione and
(1.1 eq) in dry Acetone. -
Reflux for 1 hour to ensure deprotonation.
-
Add Alkyl Halide (1.0 eq).
-
Reflux for 3-12 hours.
-
Product is usually the S-alkyl thioether [1].
Troubleshooting & FAQs
Issue 1: "I keep getting a mixture of N- and S-alkylated products."
Diagnosis: Your reaction environment is not "hard" enough to favor Nitrogen exclusively. Corrective Actions:
-
Switch Leaving Groups: If using Alkyl Iodide (Soft), switch to Alkyl Bromide or Chloride (Harder). Iodides strongly favor S-alkylation due to polarizability.
-
Change Solvent: Switch from protic solvents (Ethanol/Methanol) to polar aprotic solvents (DMF, DMSO, or Acetonitrile). Protic solvents form hydrogen bonds with the Nitrogen lone pair, effectively "masking" it and forcing reaction at Sulfur.
-
Use the PTC Method: The Phase Transfer Catalyst method (Protocol A) is superior for directing regioselectivity toward Nitrogen compared to standard reflux [2].
Issue 2: "How do I distinguish N-alkyl from S-alkyl products without X-ray?"
Resolution: Use IR and NMR spectroscopy.[3][4][5] The structural differences are distinct.
| Feature | N-Alkylated Product (Thione) | S-Alkylated Product (Thioether) |
| Structure | Ring-N-R, C=S intact | Ring-N-H (or N:), C-S-R |
| IR Spectrum | Strong C=S stretch present (~1180–1200 cm⁻¹) | C=S stretch ABSENT . New C-S peaks visible. |
| 1H NMR | N-R protons often deshielded. | S-CH₂ protons distinct shift. |
| 13C NMR | C=S carbon highly deshielded (~160-170 ppm) | C-S carbon shifts upfield (~140-150 ppm) |
Issue 3: "I want to alkylate N1, but the S-alkylation happened first. Is it reversible?"
Insight: S-alkylation is often the kinetic product. In some heterocyclic systems, heating the S-alkyl product with excess alkyl halide can result in rearrangement to the thermodynamically stable N-alkyl product (often via an intermediate salt), but this is inefficient. Better Strategy: If direct N-alkylation fails, consider protection .[1]
-
Protect Sulfur (e.g., oxidation to sulfonate or temporary benzyl group - though deprotection is hard).
-
Alternative: Synthesize the ring after placing the alkyl group. React N-alkyl-1,2-diaminobenzene with
. This guarantees N-alkylation because the alkyl group is locked in before the thione is formed.
Issue 4: "Can I get N,N-dialkylation?"
Answer: Yes, but usually only after S-alkylation. If you use excess alkyl halide and strong base, the reaction typically proceeds:
-
S-alkylation (fast).
-
N-alkylation (slower, forming a cationic salt).
-
Sometimes elimination of the S-alkyl group occurs, or you end up with a thiazino-fused ring if using di-haloalkanes [1].
Decision Logic for Regiocontrol
Use this flow to design your next experiment based on your target isomer.
Caption: Decision matrix for selecting reagents based on the desired regiochemical outcome.
References
-
Al-Qatabi, N. M., et al. (2015).[5] Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(12), 224-237.
-
Sahu, S. K., et al. (2013). One Pot Synthesis of N-Alkyl Benzimidazole, Benzimidazolin-2-thione and Benzimidazolin-2-one Catalyzed by Tetra Butyl Ammonium Bromide Under Microwave Irradiation.[2] International Journal of Researches in Biosciences, Agriculture and Technology, 1(1).
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases.[1][6][7][8] Journal of the American Chemical Society, 85(22), 3533–3539.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrbat.in [ijrbat.in]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HSAB theory - Wikipedia [en.wikipedia.org]
- 8. chem.tamu.edu [chem.tamu.edu]
Validation & Comparative
Technical Comparison Guide: Structural Elucidation of 3-(Dimethylamino)-1H-benzimidazole-2-thione via 1H NMR
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 3-(Dimethylamino)-1H-benzimidazole-2-thione , a specialized heterocyclic scaffold used in medicinal chemistry (anthelmintic and antiviral research).
We compare this molecule against its primary structural isomers (S-alkylated tautomers) and synthetic precursors. The guide focuses on distinguishing the N-amino thione core from S-substituted alternatives using solvent-dependent chemical shifts and coupling patterns.
Chemical Identity & Comparative Scope[1][2]
Target Molecule: 3-(Dimethylamino)-1H-benzimidazole-2-thione Core Scaffold: Benzimidazole-2-thione (fused benzene-imidazole ring with a C=S bond). Key Feature: An exocyclic N-N bond (Dimethylamino group at position 3) and a cyclic amide-like NH at position 1.
The Comparison Set
To validate the structure, we compare the target against two critical alternatives often encountered during synthesis:
-
Alternative A (Tautomer/Isomer): 2-(Dimethylamino)thio-benzimidazole (S-linked isomer).
-
Alternative B (Precursor): 1H-benzimidazole-2-thione (Lacking the N-Me2 group).
Critical Comparison: Solvent System Performance
The choice of solvent is the single most critical variable in characterizing this molecule due to the labile thioamide proton (NH).
Table 1: Solvent Performance Comparison
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Performance Verdict |
| NH Proton Detection | Excellent. Appears as a sharp or broad singlet >12.0 ppm due to H-bonding stabilization. | Poor. Often invisible or extremely broad due to rapid exchange and lack of stabilization. | DMSO-d6 is required to prove the "thione" form exists. |
| Resolution | Good, though viscosity causes slight line broadening. | Excellent resolution of aromatic multiplets. | Use CDCl3 only for precise coupling constant ( |
| Solubility | High solubility for polar thiones. | Moderate to poor; may require heating (which alters shifts). | DMSO-d6 ensures complete dissolution. |
| Water Signal | Distinct peak at 3.33 ppm. | Distinct peak at 1.56 ppm. | DMSO water peak rarely interferes with key signals. |
Technical Insight: The high dielectric constant of DMSO stabilizes the dipolar "thione" resonance form, slowing proton exchange and allowing the N-H signal to be integrated quantitatively.
Detailed Spectral Interpretation
This section breaks down the spectrum of 3-(Dimethylamino)-1H-benzimidazole-2-thione in DMSO-d6 (400 MHz).
A. The Aliphatic Region (N-Dimethylamino Group)
-
Chemical Shift:
2.80 – 3.10 ppm. -
Multiplicity: Singlet (s).
-
Integration: 6H.
-
Interpretation: This is the diagnostic signal for the N-substitution.
-
Differentiation: If this signal appears split or shifted significantly upfield (< 2.5 ppm), it suggests the group may be on the Sulfur (S-Me) or the ring is protonated. The N-N connection deshields these protons relative to a standard C-NMe2.
-
B. The Aromatic Region (Benzene Ring)[1]
-
Chemical Shift:
7.10 – 7.60 ppm. -
Pattern: ABCD system (often appearing as two multiplets).
- 7.10 – 7.25 (2H, m): Protons at positions 5 and 6.
- 7.40 – 7.60 (2H, m): Protons at positions 4 and 7.
-
Interpretation: The thione group exerts a deshielding effect on the ortho protons (4 and 7).
-
Symmetry Note: While the molecule is formally asymmetric (N-H vs N-NMe2), rapid tautomeric averaging or coincidental overlap often simplifies this region to look like an AA'BB' system.
-
C. The Labile Proton (Thioamide NH)
-
Chemical Shift:
12.0 – 13.5 ppm.[1] -
Multiplicity: Broad Singlet (br s).[1]
-
Integration: 1H.
-
Validation: D2O Shake Test. Addition of D2O causes this signal to disappear immediately, confirming it is an exchangeable N-H proton.
-
Crucial Check: If this signal is absent in dry DMSO, the compound likely exists as the S-substituted form (Alternative A).
-
Mechanistic Analysis: Tautomerism & Isomerism
The most common error in interpreting this scaffold is confusing the Thione form with the Thiol form. 1H NMR provides definitive proof.
Pathway Diagram: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the spectroscopic evidence favoring the Thione.
Caption: The benzimidazole-2-thione scaffold predominantly exists as the Thione tautomer in polar aprotic solvents (DMSO), evidenced by the downfield NH signal.
Comparative Data: Thione vs. S-Alkyl Analog
To distinguish the product from "Alternative A" (S-Dimethylamino or S-Methyl impurities):
| Signal | Target: N-Amino Thione | Alternative: S-Alkyl Derivative |
| NH Proton | Present ( | Absent |
| N-Me / S-Me | ||
| Aromatic Symmetry | Often asymmetric (4 distinct H) | often Symmetric (if N1/N3 unsubstituted) |
Experimental Protocol
Method A: Sample Preparation for High-Resolution NMR
This protocol ensures the detection of the critical NH proton and prevents aggregation.
-
Mass Selection: Weigh 5–10 mg of the dried solid product.
-
Note: Ensure the sample is free of residual reaction solvents (ethanol/water), which can obscure the N-Me2 region.
-
-
Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: Use an ampoule from a fresh box to minimize water content.
-
-
Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
-
Warning: Do not heat above 40°C, as this promotes rapid proton exchange, broadening the NH peak into the baseline.
-
-
Acquisition:
-
Scans (ns): 16 or 32 (sufficient for 10 mg).
-
Relaxation Delay (d1): Set to 2.0 seconds to allow full relaxation of the isolated NH proton for accurate integration.
-
Pulse Angle: 30° or 45°.
-
Workflow Diagram
Caption: Decision tree for validating the thione core structure via 1H NMR.
References
-
Tautomerism in Benzimidazoles
-
El-Mekabaty, A. (2025).[2] Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. National Institutes of Health (PMC).
- Key Finding: Confirms that 1H-benzo[d]imidazole-2(3H)-thione exists predominantly in the thione form in DMSO-d6, with NH signals >12.0 ppm.
-
-
Solvent Effects & Chemical Shifts
-
Structural Analogs (1-Methyl/Amino Derivatives)
-
General Spectral Data for N-Substituted Benzimidazoles
Sources
FTIR Analysis of Thione-Thiol Tautomerism in Benzimidazoles: A Comparative Guide for Structural Determination
Executive Summary
The Dominance of the Thione Form. For researchers synthesizing 2-mercaptobenzimidazole (2-MBI) and its derivatives, a common analytical pitfall is the expectation of a strong S-H stretching vibration in the FTIR spectrum. In reality, benzimidazoles bearing a mercapto group at the 2-position exist predominantly as the thione (NH/C=S) tautomer in the solid state and most polar solvents, rather than the thiol (N=C/S-H) form.
This guide provides a definitive spectral fingerprinting framework to distinguish these tautomers. As a Senior Application Scientist, I emphasize that the absence of the S-H peak (2500–2600 cm⁻¹) and the presence of Thioamide bands are the primary diagnostic tools for validating the thione structure.
Part 1: The Tautomeric Landscape
The structural ambiguity arises from the mobility of the proton between the ring nitrogen and the exocyclic sulfur. While the thiol form (2-mercaptobenzimidazole) is often drawn in chemical catalogs, the thione form (benzimidazole-2-thione) is thermodynamically favored due to the stability of the thioamide resonance capability within the aromatic system.
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton transfer mechanism and the resulting structural differences.
Figure 1: Tautomeric equilibrium between thione and thiol forms.[1][2][3][4][5][6] In solid-state analysis (FTIR), the equilibrium lies heavily to the left (Thione).
Part 2: Comparative Peak Analysis
To correctly assign the structure, you must look for specific vibrational markers. The thione form is characterized by "Thioamide Bands" (I, II, III, IV), a concept critical for advanced interpretation.
Diagnostic Spectral Markers[7][8]
| Vibrational Mode | Thione Form (Dominant) | Thiol Form (Minor/Absent) | Diagnostic Value |
| 3100 – 3400 cm⁻¹ Broad, intense band. Often lowered by H-bonding. | Absent (Unless other NH groups exist on the ring) | High. Presence confirms Thione. | |
| Absent | 2500 – 2600 cm⁻¹ Weak, sharp band. | Critical. Absence strongly suggests Thione. | |
| 1100 – 1200 cm⁻¹ Strong intensity. | Absent | High. Confirms Thione. | |
| Hidden/Shifted Ring breathing modes only. | 1600 – 1630 cm⁻¹ Distinct, sharp band. | Moderate. Strong C=N suggests Thiol. | |
| Thioamide Band I | 1500 – 1550 cm⁻¹ (Mixed mode: | Absent | Confirmatory for Thione. |
The "Thioamide" Fingerprint
In the thione form, the C=S vibration is rarely isolated. It couples with C-N stretching and N-H bending to form four characteristic bands:
-
Band I (1500–1550 cm⁻¹): Primarily
(N-H) coupled with (C-N). -
Band II (1200–1300 cm⁻¹):
(C=S) coupled with (C-N) and (C-H). -
Band III (950–1050 cm⁻¹): Complex skeletal vibrations involving C=S.
-
Band IV (700–800 cm⁻¹):
(C=S) character is significant here.
Expert Insight: Do not look for a single "C=S peak" like you would for a carbonyl (C=O). Look for the pattern of Thioamide bands I and II.
Part 3: Experimental Validation Protocol
For benzimidazoles, the choice of sampling technique affects the quality of the N-H region. KBr pellets are the "Gold Standard" for resolution but require strict moisture control.
Workflow: Solid State Analysis
Figure 2: Experimental workflow for FTIR analysis of benzimidazole tautomers.
Step-by-Step Protocol (KBr Pellet)
-
Desiccation: Dry the benzimidazole sample and spectroscopic grade KBr powder at 110°C for 2 hours. Why: Benzimidazoles are hygroscopic; water absorbs at 3400 cm⁻¹ and 1640 cm⁻¹, masking the N-H and C=N regions.
-
Grinding: Mix 1–2 mg of sample with 200 mg KBr. Grind in an agate mortar until the mixture is a fine, non-reflective powder. Causality: Large particles cause the Christiansen effect, distorting peak shapes.
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (if available) to form a transparent disk.
-
Acquisition: Collect background (pure KBr) and sample spectra.
-
Validation: Check the 2500–2600 cm⁻¹ region. If the baseline is flat, the Thiol form is absent.
Part 4: Data Interpretation & Troubleshooting
Scenario A: The "Ghost" Peak
Observation: You see a broad peak at 3400 cm⁻¹ but no S-H peak. Interpretation: This is the Thione form.[3][4][7][8][9] The 3400 cm⁻¹ peak is the N-H stretch. Do not confuse this with O-H from water. To confirm, look for the sharp C=S/Thioamide bands at ~1180 cm⁻¹.
Scenario B: The S-Alkyl Derivative (Control)
Experiment: To validate your peak assignments, synthesize the S-methyl derivative (2-methylthiobenzimidazole). Result:
- (NH) disappears: The broad 3100–3400 cm⁻¹ band vanishes.
- (C=S) disappears: The Thioamide bands collapse.
- (C=N) appears: A sharp band emerges at ~1610 cm⁻¹.
-
This control experiment definitively proves that the parent compound existed as a thione.
Common Artifacts
-
Water Interference: If the KBr is wet, a broad O-H band overlaps with the N-H stretch. Solution: Use ATR or dry the KBr rigorously.
-
Hydrogen Bonding: In the solid state, intermolecular N-H...S hydrogen bonding broadens the N-H band significantly, sometimes shifting it as low as 3100 cm⁻¹.
References
-
Vertex AI Search. (2025).[9] Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. National Institutes of Health (PMC). 2
-
Vertex AI Search. (2025).[9] Vibrational Spectroscopy and Density Functional Theory Study of 5-Amino-2-Mercaptobenzimidazole. Atlantis Press. 10
-
Vertex AI Search. (2025). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. ResearchGate. 9
-
Vertex AI Search. (2025).[9] Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. 1
-
Vertex AI Search. (2025).[9] Sample preparation for FT-IR. University of Cincinnati. 11
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.arizona.edu [repository.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. atlantis-press.com [atlantis-press.com]
- 11. eng.uc.edu [eng.uc.edu]
Comparative Guide: X-ray Diffraction Profiling of N-Substituted Benzimidazole-2-Thiones
Executive Summary & Strategic Context
In the landscape of heterocyclic drug design, N-substituted benzimidazole-2-thiones represent a critical scaffold due to their enhanced lipophilicity and specific bioactivity profiles (antimicrobial, antioxidant, and anticancer) compared to their unsubstituted parents. However, a persistent challenge in developing these ligands is the thione-thiol tautomerism , which dictates binding affinity and solid-state stability.
This guide objectively compares the crystallographic performance of N-substituted benzimidazole-2-thiones against two primary alternatives:
-
Unsubstituted Benzimidazole-2-thiones (The parent scaffold).
-
Benzimidazolones (The oxygen isosteres).[1]
Key Finding: X-ray diffraction (XRD) data confirms that N-substituted derivatives exclusively adopt the thione (
The Structural Landscape: Thione vs. Thiol[2][3][4]
Before analyzing the data, it is critical to understand the mechanism that XRD validates. The "performance" of this molecule in a drug formulation context is defined by its tautomeric stability.
-
The Thione Form (Target): Characterized by a
double bond and an proton.[1] This form is preferred for specific receptor binding. -
The Thiol Form (Alternative): Characterized by a
single bond and an proton.[1]
XRD Validation Logic:
If the crystal contains the thiol form, the
Comparative Performance Analysis
The following table synthesizes experimental XRD data to compare the N-substituted "Product" against its primary alternatives.
Table 1: Crystallographic Metrics & Stability Profile[1]
| Feature | Product: N-Methyl-benzimidazole-2-thione | Alt 1: Unsubstituted Benzimidazole-2-thione | Alt 2: Benzimidazolone (Oxygen Analog) |
| Tautomeric State | Exclusively Thione | Thione (predominant) | Keto (Amide) |
| C=X Bond Length | 1.684 – 1.690 Å ( | 1.680 – 1.685 Å ( | 1.220 – 1.240 Å ( |
| H-Bond Motif | Centrosymmetric Dimers ( | Infinite Ribbons/Chains ( | Strong H-Bond Networks ( |
| Lipophilicity (LogP) | High (Improved membrane permeability) | Moderate | Low (High polarity) |
| Packing Efficiency | High (Stabilized by | Moderate (Dominated by H-bonds) | High (Strong dipole interactions) |
| Solubility | Organic Soluble (DCM, DMSO) | Alcohol Soluble | Poor in non-polar solvents |
Data Interpretation for Drug Development[1]
-
Bond Length Causality: The observed bond length of
Å in the N-substituted product confirms significant double-bond character. This prevents the formation of the thiol group, reducing the risk of oxidative disulfide dimerization—a common instability pathway in thiol-based drugs. -
Steric "Performance": The N-substitution (e.g., Methyl, Benzyl) disrupts the infinite hydrogen-bonding ribbons seen in the unsubstituted alternative (Alt 1). Instead, it forces the formation of discrete dimers .
-
Impact: Discrete dimers often result in lower lattice energy compared to infinite networks, potentially improving dissolution rates—a key advantage for oral bioavailability.
-
Experimental Protocol: Self-Validating Workflow
To replicate these results and validate the structure of a new N-substituted derivative, follow this standardized protocol. This workflow is designed to minimize solvent inclusion, which can skew density calculations.
Phase 1: Synthesis & Crystallization[1][3]
-
Reaction: Condense
-substituted-1,2-phenylenediamine with Carbon Disulfide ( ) in alkali (KOH/EtOH) reflux. -
Isolation: Acidify with dilute HCl to precipitate the crude thione.
-
Crystallization (Critical Step):
-
Dissolve crude solid in boiling Ethanol or Methanol.
-
Note: Avoid DMSO for crystallization as it often co-crystallizes, complicating the refinement.
-
Allow slow evaporation at Room Temperature (293 K) for 48–72 hours.
-
Success Indicator: Colorless to pale yellow prisms or blocks. Needle habits often indicate rapid precipitation and poor diffraction quality.
-
Phase 2: Data Collection & Refinement[1][5]
-
Mounting: Mount crystal on a glass fiber using perfluoropolyether oil.
-
Diffraction: Collect data at 293 K (or 100 K for reduced thermal motion) using Mo-K
radiation ( Å).[1] -
Strategy:
-
range:
to . -
Completeness:
.
-
range:
-
Refinement (SHELXL):
-
Direct Methods: Use SHELXS or SHELXT to solve the phase problem.
-
Tautomer Check: Locate the Hydrogen atom on the Nitrogen (N-H) in the difference Fourier map.[1] Do not geometrically constrain this H-atom initially; its position confirms the thione form.
-
Refinement: Refine anisotropic displacement parameters for all non-hydrogen atoms.
-
Visualizing the Structural Logic
The following diagrams illustrate the experimental workflow and the supramolecular packing logic that defines the stability of these compounds.
Diagram 1: Crystallography Workflow
This flowchart outlines the critical path from synthesis to structural validation.
Caption: Step-by-step workflow for isolating and validating the thione tautomer via single-crystal X-ray diffraction.
Diagram 2: The Dimerization Mechanism
This diagram visualizes the intermolecular Hydrogen Bonding network (
Caption: Visualization of the centrosymmetric dimer formation (
References
-
Khan, H., Badshah, A., Shaheen, F., Gieck, C., & Qureshi, R. A. (2008). 1-Methyl-1H-benzimidazole-2(3H)-thione.[2] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1105.[1]
-
Al-Fawwaz, A. T., & Al-Qawasmeh, R. A. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molbank, 2016(1), M886.[1]
-
Tewari, A. K., & Mishra, A. (2006).[1][3] Synthesis and Antiviral Activities of N-Substituted-2-substituted-benzimidazole Derivatives. Indian Journal of Chemistry, 45B, 489-493.
-
Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Investigations of Hydrogen Bonding Interactions of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-Phenylprop-2-en-1-one Momoners and Dimers: NBO, QTAIM and NCI Study, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Benzimidazole Derivatives as Tubulin Polymerization Inhibitors: A Comparative SAR Guide
Executive Summary
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets. However, its most potent and clinically validated application lies in the inhibition of tubulin polymerization . This guide objectively compares the Structure-Activity Relationships (SAR) of three distinct classes of benzimidazole derivatives: Carbamates (classic anthelmintics now repurposed for oncology), 2-Aryl derivatives (synthetic anticancer agents), and N1-substituted analogs .
By analyzing the electronic and steric modifications at the C2, C5, and N1 positions, this guide elucidates how subtle structural shifts transition a compound from a parasiticidal agent to a potent antineoplastic tool.
The Benzimidazole Scaffold: SAR Architecture
The biological activity of benzimidazole is governed by three primary vectors. The diagram below visualizes the core SAR logic required for tubulin binding affinity (Colchicine site).
Visualization 1: SAR Logic Map
Caption: SAR map detailing the functional impact of substitutions at N1, C2, and C5 positions on tubulin binding affinity.
Comparative Analysis: Carbamates vs. 2-Aryl Derivatives
This section compares the performance of the two dominant classes of benzimidazole tubulin inhibitors.
Class A: Benzimidazole Carbamates (e.g., Albendazole, Nocodazole)
-
Mechanism: The carbamate moiety at C2 mimics the biaryl system of colchicine, forming crucial hydrogen bonds with Val181 and Asn101 in
-tubulin. -
Performance Profile:
-
Potency: Extremely high (Nanomolar IC50).
-
Selectivity: Lower selectivity between parasite and mammalian tubulin (hence the side effects in high-dose oncology).
-
Limitation: Poor aqueous solubility and rapid first-pass metabolism (hydrolysis of the carbamate).
-
Class B: 2-Aryl/Heteroaryl Benzimidazoles
-
Mechanism: Replacing the carbamate with a rigid aryl ring (e.g., phenyl, pyridine, thiophene) improves metabolic stability.
-
Performance Profile:
-
Potency: Moderate to High (Low Micromolar IC50).
-
Selectivity: Can be tuned. Electron-withdrawing groups (EWG) like -F or -CF3 on the C2-phenyl ring enhance hydrophobic fit in the tubulin pocket.
-
Advantage: Better pharmacokinetic (PK) profile and potential to overcome multi-drug resistance (MDR).
-
Comparative Data Table
The following table synthesizes experimental data ranges from recent medicinal chemistry literature (see References).
| Feature | Albendazole (Reference Carbamate) | Nocodazole (Standard Tool Compound) | Novel 2-(4-Fluorophenyl) Analog |
| Primary Indication | Anthelmintic (Repurposed Oncology) | Research Tool (G2/M Arrest) | Experimental Anticancer |
| C2 Substituent | -NH-CO-OCH₂CH₂CH₃ (Carbamate) | -NH-CO-OCH₃ (Carbamate) | 4-Fluorophenyl |
| C5 Substituent | -S-CH₂CH₂CH₃ (Propylthio) | -H | -H or -Cl |
| Tubulin IC50 | 0.1 – 0.5 µM | 1.0 – 2.0 µM | 2.5 – 5.0 µM |
| MCF-7 Cytotoxicity (IC50) | ~0.8 µM | ~0.05 µM | 4.0 – 8.0 µM |
| Solubility (LogP) | 3.5 (Poor) | 2.8 (Moderate) | 3.8 (Tunable) |
| Metabolic Stability | Low (S-oxidation, Carbamate hydrolysis) | Low | High (No hydrolyzable groups) |
Critical Insight: While carbamates (Albendazole) exhibit superior raw potency against purified tubulin, 2-Aryl derivatives often demonstrate better in vivo stability and can be engineered to evade P-glycoprotein efflux pumps, making them superior candidates for drug-resistant tumors.
Mechanistic Insight: The Colchicine Binding Site
Benzimidazoles do not bind to the Taxol site; they bind to the Colchicine site at the interface of
Visualization 2: Mechanism of Action Pathway
Caption: Pathway illustrating how benzimidazole binding leads to mitotic catastrophe and apoptosis.
Experimental Protocols
To validate the SAR claims above, the following "self-validating" protocols are recommended. These protocols include built-in controls to ensure data integrity.
Protocol A: Turbidimetric Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of microtubule assembly in vitro.
-
Reagent Preparation:
-
Tubulin Stock: Resuspend lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Keep on ice. Critical: GTP must be fresh.
-
Compound Prep: Dissolve benzimidazole derivatives in DMSO (100x stock). Final DMSO concentration in assay must be <1%.
-
-
Assay Setup (96-well plate, pre-warmed to 37°C):
-
Blank: 100 µL G-PEM buffer alone.
-
Vehicle Control (0% Inhibition): Tubulin + 1% DMSO.
-
Positive Control (100% Inhibition): Tubulin + 10 µM Nocodazole or Colchicine.
-
Test Wells: Tubulin (3 mg/mL final) + Test Compound (graded concentrations: 0.1, 1, 5, 10, 50 µM).
-
-
Measurement:
-
Insert plate into a spectrophotometer heated to 37°C.
-
Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis (Self-Validation):
-
Plot OD340 vs. Time.
-
Validation: The Vehicle Control must show a sigmoidal curve (Lag phase
Elongation Plateau). If the control is flat, the tubulin is denatured. -
Calculate
(slope of elongation) and determine IC50 based on % inhibition relative to Vehicle.
-
Protocol B: MTT Cytotoxicity Assay
Objective: Correlate tubulin inhibition with cellular efficacy.
-
Seeding: Seed MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (0.01 – 100 µM) for 48h.
-
Control: Untreated cells (100% viability).
-
Blank: Media only (0% viability).
-
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Validation: Calculate Z-factor. If Z' < 0.5, the assay variability is too high; repeat.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: Mebenil In Vitro Tubulin Polymerization Assay. BenchChem. Link
-
Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit Protocol. Sigma-Aldrich. Link
-
Yadav, S., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry. Link
-
Hsieh, H. P., et al. (2020). Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ. European Journal of Medicinal Chemistry. Link
-
Spagnuolo, P. A., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Cancers (Basel). Link
Sources
UV-Vis Absorption Spectra Validation for Benzimidazole-2-Thione Purity: A Comparative Technical Guide
Topic: UV-Vis Absorption Spectra Validation for Benzimidazole-2-Thione Purity Content Type: Publish Comparison Guide
Executive Summary
Benzimidazole-2-thione (BIT) is a critical heterocyclic scaffold used in drug development (antimicrobials, antivirals) and industrial applications (antioxidants, corrosion inhibitors). Its purity is paramount, particularly distinguishing it from its precursor, o-phenylenediamine (OPD), and degradation products.
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for absolute quantitation, it is resource-intensive. This guide validates UV-Vis Spectroscopy as a rapid, cost-effective alternative for routine purity screening. We demonstrate that by leveraging the specific thione-thiol tautomeric equilibrium, UV-Vis can effectively distinguish BIT (
Technical Deep Dive: The Thione-Thiol Tautomerism
The core of this validation method relies on the structural behavior of BIT in solution. BIT exhibits tautomerism between the thione form (1H-benzo[d]imidazole-2(3H)-thione) and the thiol form (1H-benzo[d]imidazole-2-thiol).
-
The Dominant Species: In solid state and polar solvents (like ethanol), BIT exists predominantly in the thione form.
-
The Chromophore: The thione form possesses a C=S bond conjugated with the benzimidazole ring system. This specific conjugation lowers the energy gap for
transitions, resulting in a characteristic absorption band (bathochromic shift) around 303–305 nm . -
The Impurity Contrast: The precursor, o-phenylenediamine (OPD), lacks this C=S chromophore. Its primary absorption arises from the benzene ring and amine auxochromes, appearing significantly lower at ~290 nm and ~240 nm .
Scientific Insight: The presence of a distinct peak at 305 nm is not just a sign of the molecule's presence; it is a "fingerprint" of the intact thione functionality. A blue shift (hypsochromic shift) toward 290 nm indicates contamination with OPD or desulfurization.
Comparative Analysis: UV-Vis vs. Alternatives
The following table objectively compares UV-Vis against HPLC, FTIR, and Melting Point analysis for BIT purity validation.
| Feature | UV-Vis Spectroscopy | HPLC (UV Detection) | FTIR Spectroscopy | Melting Point |
| Primary Utility | Rapid Screening & Identity | Quantitative Purity & Impurity Profiling | Functional Group ID | Quick Physical ID |
| Specificity | Moderate (Spectral Overlap possible) | High (Chromatographic Separation) | High (Fingerprint Region) | Low (Depression by impurities) |
| Speed | < 5 Minutes | 30–60 Minutes | 10–15 Minutes | 10–20 Minutes |
| Cost | Low | High (Solvents, Columns) | Moderate | Low |
| Limit of Detection | N/A (Qualitative) | N/A | ||
| Key Marker | Retention Time | C=S stretch (~1180 cm⁻¹) | MP > 300°C (Decomp) |
Verdict: UV-Vis is the superior choice for high-throughput in-process checks where speed is critical. HPLC is required for final product release where regulatory compliance demands separation of trace impurities <0.1%.
Experimental Protocol: Self-Validating UV-Vis Workflow
This protocol is designed to be self-validating. If the specific spectral criteria are not met, the system flags the sample for HPLC analysis.
Reagents & Equipment
-
Solvent: Ethanol (Absolute, Spectroscopic Grade). Why? Ethanol stabilizes the thione tautomer and is transparent >210 nm.
-
Standard: Benzimidazole-2-thione Reference Standard (>99% purity).
-
Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dissolve 1.5 mg of BIT sample in 100 mL Ethanol.
-
Note: Sonicate for 5 minutes to ensure complete dissolution.
-
Concentration: ~100
M.
-
-
Working Solution Dilution:
-
Dilute 1 mL of Stock Solution into 9 mL Ethanol.
-
Final Concentration: ~10
M.[1] -
Target Absorbance: 0.6 – 0.8 AU (Optimal Beer-Lambert linearity).
-
-
Baseline Correction:
-
Run a blank scan with pure Ethanol from 200 nm to 400 nm.
-
-
Sample Scanning:
-
Scan sample from 200 nm to 400 nm.
-
Scan speed: Medium (approx. 200 nm/min) for resolution.
-
Validation Criteria (Pass/Fail)
-
Criterion A (Identity):
must be 305 nm ± 2 nm . -
Criterion B (Purity): Calculate the Peak-to-Valley ratio (A305 / A290).
-
Pure BIT typically yields a ratio > 1.2.
-
If ratio < 1.0 (or if a shoulder appears at 290 nm), significant OPD contamination is present. Action: Send for HPLC.
-
Visualizing the Logic
Figure 1: Purity Validation Workflow
This diagram illustrates the decision tree for validating BIT purity using UV-Vis.
Caption: Figure 1. Decision logic for validating Benzimidazole-2-thione purity. A shift to 290 nm indicates precursor contamination.
Figure 2: Spectral Logic & Tautomerism
Understanding the molecular origin of the signals is crucial for troubleshooting.
Caption: Figure 2. Mechanistic origin of UV signals. The C=S bond in the Thione form is responsible for the unique 305 nm marker.
References
-
Vertex AI Search. (2026). UV-Vis absorption spectra benzimidazole-2-thione lambda max ethanol water. 2
-
Sielc Technologies. (n.d.). UV-Vis Spectrum of o-Phenylenediamine. 3
-
National Institutes of Health (PMC). (2012). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. 4
-
Oriental Journal of Chemistry. (2015). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. 5
-
International Atomic Energy Agency. (2014). LC-MS/MS method for determination of benzimidazole residues in animal products. Link[6][7]
Sources
- 1. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UV-Vis Spectrum of o-Phenylenediamine | SIELC Technologies [sielc.com]
- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 3-(Dimethylamino)-1H-benzimidazole-2-thione
Executive Summary & Chemical Profile[1]
This guide outlines the mandatory disposal procedures for 3-(Dimethylamino)-1H-benzimidazole-2-thione . As a researcher, you must recognize that this compound is not merely "organic waste."[1] It is a functionalized thione containing both sulfur and exocyclic nitrogen.
Improper disposal via standard municipal streams or incompatible solvent mixing poses two specific risks:
-
Toxic Gas Evolution: Thermal decomposition or uncontrolled reaction with strong oxidizers releases Sulfur Oxides (
) and Nitrogen Oxides ( ). -
Aquatic Toxicity: Benzimidazole thiones are known to be persistent and toxic in aquatic environments, necessitating zero-discharge protocols.[1]
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 3-(Dimethylamino)-1H-benzimidazole-2-thione |
| Functional Class | Heterocyclic Thione / Hydrazine derivative |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity |
| Waste Classification | Non-Halogenated Organic (Sulfur-Bearing) |
| Disposal Method | High-Temperature Incineration (with Scrubber) |
Hazard Assessment & Segregation Logic
The "Why" Behind the Protocol
Unlike simple hydrocarbons, this compound contains a thione (C=S) group.[1] When incinerated in standard facilities without scrubbers, it generates sulfur dioxide (
Critical Segregation Rule:
NEVER mix this compound with Oxidizing Acids (Nitric, Perchloric) or Bleach (Sodium Hypochlorite) in a sealed waste container.[1] While hypochlorite is used for controlled quenching (see Section 4), uncontrolled mixing in a waste drum can lead to rapid exothermic oxidation and sulfur dioxide release.[1]
Decision Matrix: Disposal Workflow
The following flowchart illustrates the decision logic for disposing of solid and liquid waste containing 3-(Dimethylamino)-1H-benzimidazole-2-thione.
Figure 1: Decision matrix for segregating sulfur-bearing organic waste streams to ensure compatibility with incineration protocols.
Detailed Step-by-Step Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated PPE)
Applicability: Expired reagent, spill cleanup debris, contaminated gloves/paper.[1]
-
Containment: Place the material into a clear, 6-mil polyethylene bag.
-
Double Bagging: Place the first bag into a second bag to prevent micro-leakage of fine powders.
-
Labeling: Apply a hazardous waste label.
-
Constituents: Write "3-(Dimethylamino)-1H-benzimidazole-2-thione".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Critical Note: Write "CONTAINS SULFUR" clearly on the tag. This informs the disposal facility to route the waste to an incinerator capable of scrubbing acid gases.
-
-
Storage: Store in a closed drum designated for "Solid Hazardous Waste."
Scenario B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, or rotary evaporator traps.[1]
-
Solvent Compatibility Check:
-
If dissolved in Ethanol, Methanol, DMSO, or Ethyl Acetate : Use the Non-Halogenated waste stream.[1]
-
If dissolved in DCM or Chloroform : Use the Halogenated waste stream.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction was acidic, neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.[1]
-
Container Selection: Use high-density polyethylene (HDPE) or glass carboys. Avoid metal cans as the thione sulfur can corrode metal over time.
-
Labeling: List all solvents by percentage. Add the solute name and flag "High Sulfur Content."
Scenario C: In-Situ Deactivation (Small Spills Only)
Applicability: Cleaning up minor spills (<500 mg) on bench surfaces.[1]
For trace amounts, chemical oxidation can convert the toxic thione into a less hazardous sulfonate before disposal.[1]
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Application: Cover the spill with absorbent pads. Gently pour the bleach solution over the pads.
-
Wait Time: Allow to react for 15-20 minutes in a fume hood.
-
Cleanup: Collect pads as solid waste (Scenario A). Wash the surface with water.[2][5]
Regulatory & Compliance Context
Adherence to these codes ensures compliance with US EPA (RCRA) and European standards.
| Regulatory Body | Code/Classification | Description |
| US EPA (RCRA) | D001 / F-Codes | Generally falls under characteristic waste (Ignitable/Toxic) depending on solvent.[1] No specific "P" or "U" listing exists for this specific derivative, so it defaults to Process Waste [2].[1] |
| DOT (Transport) | UN 2811 | Toxic Solid, Organic, N.O.S.[1] (Benzimidazole-2-thione derivative).[6][7] |
| EU (ECHA) | H301, H411 | Toxic if swallowed; Toxic to aquatic life with long-lasting effects [3].[1] |
Self-Validation Check: Before handing over waste, ask: Did I flag the sulfur content?
-
Yes: The incineration facility will manage SO2 emissions.
-
No: You risk violating air emission permits at the disposal site.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[8] EPA.gov. [Link]1]
-
European Chemicals Agency (ECHA). (2024). Substance Information: 1,3-dihydro-2H-benzimidazole-2-thione (General Class Data). Europa.eu. [Link]1]
-
PubChem. (2024). Compound Summary: 2-Mercaptobenzimidazole (Structural Analog Safety Data). National Library of Medicine. [Link]1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 4. pasteur.epa.gov [pasteur.epa.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. my.alfred.edu [my.alfred.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
